molecular formula C9H9Cl2NO2 B025421 2-amino-3-(2,5-dichlorophenyl)propanoic Acid CAS No. 110351-36-5

2-amino-3-(2,5-dichlorophenyl)propanoic Acid

Cat. No.: B025421
CAS No.: 110351-36-5
M. Wt: 234.08 g/mol
InChI Key: SDKIMTATYJGPBJ-UHFFFAOYSA-N
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Description

2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a dichlorinated phenylalanine derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound serves as a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. The specific stereochemistry of the molecule (e.g., R-enantiomer) makes it particularly useful for constructing more complex molecules and for studying structure-activity relationships, especially in the development of pharmacologically active compounds . Researchers must handle this material with care. It is classified as harmful and an irritant, requiring the use of appropriate personal protective equipment . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautions include avoiding breathing its dust, wearing protective gloves and eye protection, and working only in a well-ventilated area . For product stability, it should be stored refrigerated at 2-8°C . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

2-amino-3-(2,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKIMTATYJGPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128833-95-4
Record name 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
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Foundational & Exploratory

Technical Deep Dive: (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacophore for Peptidomimetic Engineering

Executive Summary

(S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-dichloro-L-phenylalanine) is a non-canonical amino acid of increasing significance in medicinal chemistry. Unlike its native counterpart, L-phenylalanine, this halogenated derivative introduces specific steric and electronic properties that dramatically alter peptide pharmacokinetics. Its primary utility lies in proteolytic resistance , halogen bonding capability, and conformational restriction . This guide provides a comprehensive technical analysis for researchers utilizing this moiety to optimize peptide therapeutics and molecular probes.

Physicochemical Architecture

The introduction of chlorine atoms at the ortho (2) and meta (5) positions of the phenyl ring creates a unique electrostatic landscape. The chlorine atoms serve not only as lipophilic bulk but also as potential "sigma-hole" donors for halogen bonding, a non-covalent interaction increasingly exploited in rational drug design.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid
Common Name 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl2)
CAS Number (Free Acid) 754971-91-0
CAS Number (Fmoc-Protected) 1260614-80-9
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Chirality L-isomer (S-configuration)
Lipophilicity (cLogP) ~1.95 (Higher than Phe due to di-chlorination)
Electronic Effect Electron-withdrawing (Inductive effect of Cl) reduces aromatic electron density
Mechanistic Utility in Drug Design[1]
2.1 The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is electron-rich and acts as a hydrogen bond acceptor, the larger chlorine atoms in 2,5-dichlorophenylalanine exhibit an anisotropic charge distribution. The tip of the halogen atom (along the C-Cl bond axis) is electron-deficient (positive potential), known as the sigma-hole .

  • Application: This allows the side chain to form specific, directional halogen bonds with backbone carbonyl oxygens or nucleophilic residues in the target receptor, increasing binding affinity [1].

2.2 Metabolic Shielding

The 2,5-substitution pattern provides a steric shield that blocks access to the aromatic ring by metabolic enzymes.

  • Phenylalanine Hydroxylase: The 4-position is the natural site of hydroxylation. While 2,5-substitution leaves the 4-position open, the flanking 5-chloro group sterically hinders the enzymatic pocket.

  • Proteolytic Stability: Incorporation of this residue into peptide sequences significantly retards cleavage by chymotrypsin-like proteases, which rely on fitting the aromatic ring into a hydrophobic pocket. The added bulk of the two chlorine atoms disrupts this fit, extending the plasma half-life of the peptide [2].

Synthetic Pathways[2]

Synthesis of the enantiopure (S)-isomer is critical, as the (R)-isomer can induce off-target effects or disrupt peptide secondary structure.

Route A: Chemoenzymatic Resolution (Recommended)

This route offers high enantiomeric excess (>99% ee) and is preferred for scale-up due to mild conditions.

EnzymaticResolution Racemic Racemic 2,5-Cl2-Phe (Starting Material) Acylation N-Acetylation (Ac2O / NaOH) Racemic->Acylation RacemicAc N-Acetyl-DL-Phe(2,5-Cl2) Acylation->RacemicAc Enzyme Acylase I (Aspergillus) Selective Hydrolysis RacemicAc->Enzyme pH 7.5, 37°C L_Iso (S)-2,5-Cl2-Phe (Free Amino Acid) Enzyme->L_Iso Hydrolysis of L-form D_Iso N-Acetyl-(R)-Phe(2,5-Cl2) (Unreacted) Enzyme->D_Iso Remains Protected

Figure 1: Enzymatic resolution workflow utilizing Acylase I to selectively hydrolyze the L-enantiomer from the N-acetylated racemic mixture.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating 2,5-dichlorophenylalanine requires modified protocols due to the steric hindrance imposed by the ortho-chlorine. Standard coupling times often result in deletion sequences.

Optimized Fmoc-SPPS Coupling Protocol

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-L-Phe(2,5-Cl2)-OH (3-4 equivalents).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt. Avoid HBTU for hindered residues.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly (5x DMF).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-L-Phe(2,5-Cl2)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: The solution should turn yellow.

  • Coupling:

    • Add activated mixture to resin.

    • Time: Reaction time must be extended to 2 hours (standard is 45 min) or use microwave assistance (75°C for 5 min).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, re-couple using fresh reagents.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

SPPS_Cycle Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (EXTENDED: 2 Hours) Activate->Coupling Test Kaiser/Chloranil Test Coupling->Test Recouple Re-Coupling Test->Recouple Positive (Color) Cap Capping (Ac2O) Test->Cap Fail after 2x Next Next Cycle Test->Next Negative (Blue/Clear) Recouple->Coupling

Figure 2: Modified SPPS cycle emphasizing the extended coupling time and rigorous testing required for sterically hindered halogenated amino acids.

Application Case Study: Neuroactive Peptide Engineering

Context: Many neuropeptides (e.g., Enkephalins, Substance P) suffer from rapid degradation by metalloproteases. Strategy: Replacing native Phenylalanine (Phe) with 2,5-dichloro-L-phenylalanine. Outcome:

  • Receptor Selectivity: The 2,5-dichloro substitution restricts the rotation of the side chain (

    
     and 
    
    
    
    angles), locking the peptide into a bioactive conformation that may favor specific GPCR subtypes (e.g., distinguishing between
    
    
    and
    
    
    opioid receptors) [3].
  • Blood-Brain Barrier (BBB) Permeability: The increased lipophilicity (LogP increase) facilitates passive diffusion across the BBB, a critical parameter for CNS drugs [4].

References
  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions." Journal of Medicinal Chemistry. Link

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine." Current Medicinal Chemistry. Link

  • Hruby, V. J., et al. (1990). "Design of peptides, proteins, and peptidomimetics." Biochemical Journal.
  • Pardridge, W. M. (2005). "The Blood-Brain Barrier: Bottleneck in Brain Drug Development." NeuroRx. Link

  • Sigma-Aldrich. "(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Product Sheet."[1] Link

Sources

2-amino-3-(2,5-dichlorophenyl)propanoic acid as a phenylalanine derivative

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & LAT1-Mediated Delivery[1]

Executive Summary

2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-DCP) is a highly specialized non-canonical amino acid (NCAA) utilized primarily for two strategic purposes in drug discovery: conformational restriction of peptide backbones and LAT1-mediated transport across the Blood-Brain Barrier (BBB).[1]

Unlike its 3,4-dichloro or 4-chloro analogues, the 2,5-substitution pattern offers a unique "ortho-clash" steric profile that restricts rotation around the


 bond.[1] This feature, combined with the lipophilic enhancement of the chlorine atoms, makes 2,5-DCP a critical probe for mapping the steric tolerance of phenylalanine-processing enzymes and transporters.
Part 1: Chemical Architecture & Physicochemical Properties

The utility of 2,5-DCP stems from the specific arrangement of chlorine atoms on the phenyl ring. This is not merely "heavier" phenylalanine; it is a sterically and electronically distinct entity.

1. The "Ortho-Clash" Effect (Steric)

The chlorine atom at the 2-position (ortho) creates significant steric hindrance relative to the peptide backbone.[1]

  • Rotational Barrier: The ortho-chloro substituent clashes with the

    
    -proton and the carbonyl oxygen of the amide backbone. This restricts the conformational space (
    
    
    
    and
    
    
    torsion angles), forcing the side chain into specific rotamers.
  • Application: When incorporated into bioactive peptides, 2,5-DCP can "lock" the bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

2. Electronic Modulation & The Sigma Hole
  • Lipophilicity (LogP): The addition of two chlorine atoms increases the LogP from ~1.38 (Phe) to ~2.8, significantly enhancing membrane permeability.[1]

  • Sigma Hole Interactions: The chlorine atoms exhibit an anisotropic electron density distribution.[2][3][4] The tip of the halogen (opposite the C-Cl bond) forms a region of positive electrostatic potential (the

    
    -hole).[1][2][4][5] This allows 2,5-DCP to engage in halogen bonding  with Lewis bases (e.g., backbone carbonyls or receptor residues), an interaction orthogonal to standard H-bonding.[1]
    
PropertyL-Phenylalanine2,5-Dichloro-L-PheImpact on Drug Design
MW 165.19 g/mol 234.08 g/mol Increased mass; useful for MS tagging.[1]
LogP ~1.38~2.80Enhanced BBB penetration & membrane partitioning.[1]
Steric Bulk LowHigh (Ortho-restricted)Induces atropisomerism-like rigidity in peptides.[1]
pKa (

-NH3+)
9.13~8.8Slightly more acidic due to electron-withdrawing Cl.[1]
Part 2: Synthetic Methodology (Self-Validating Protocol)

Core Directive: The synthesis of 2,5-DCP is most reliably achieved via Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Schiff Base.[1] This method is superior to the Strecker synthesis for research scales due to milder conditions and higher enantioselectivity potential.

The O'Donnell Protocol (Modified for 2,5-DCP)[1]
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[1]

  • Electrophile: 2,5-Dichlorobenzyl bromide.[1]

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidium bromide (for asymmetric induction) or TEBA (for racemic).[1]

Step-by-Step Workflow:

  • Biphasic Setup:

    • Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the Phase Transfer Catalyst (0.1 eq) in Toluene/Chloroform (7:3 v/v).

    • Why Toluene/CHCl3? This solvent mixture balances the solubility of the lipophilic Schiff base with the polarity needed for the catalyst interface.

  • Base Activation:

    • Add 50% aqueous KOH (5.0 eq) at 0°C.

    • Checkpoint: Vigorous stirring is non-negotiable.[1] The reaction occurs at the interface.[6] If the emulsion isn't uniform, the rate will plummet.

  • Alkylation:

    • Add 2,5-Dichlorobenzyl bromide (1.2 eq) dropwise.[1]

    • Monitor via TLC (Hexane/EtOAc 5:1).[1] The starting Schiff base (Rf ~0.[1]6) should disappear, replaced by the alkylated product (Rf ~0.7).

    • Note: The 2,5-dichloro substitution makes the benzyl bromide less electrophilic than unsubstituted benzyl bromide due to steric shielding. Allow 12–24 hours for completion.

  • Hydrolysis (Deprotection):

    • Separate organic layer, wash with water, and concentrate.

    • Redissolve residue in THF and add 1M Citric Acid or 1N HCl. Stir at RT for 4 hours.

    • Validation: The yellow color of the Schiff base will fade as the imine hydrolyzes.

  • Purification:

    • The free amino acid can be precipitated as the hydrochloride salt by adding concentrated HCl to the crude residue and recrystallizing from EtOH/Et2O.

Visualization: Synthetic Pathway

Synthesis Figure 1: O'Donnell Phase-Transfer Synthesis of 2,5-DCP Start Glycine Schiff Base (t-Bu Ester) Inter Alkylated Intermediate Start->Inter PTC, 50% KOH Toluene/CHCl3 Reagent 2,5-Dichlorobenzyl Bromide Reagent->Inter Hydrolysis Acid Hydrolysis (1N HCl) Inter->Hydrolysis Product 2,5-Dichlorophenylalanine (HCl Salt) Hydrolysis->Product Deprotection

Caption: Schematic of the phase-transfer alkylation route. The biphasic system allows for mild C-alkylation followed by acidic hydrolysis.[1]

Part 3: Biological Application – The LAT1 Trojan Horse

The most potent application of 2,5-DCP is its interaction with LAT1 (SLC7A5) , the Large Neutral Amino Acid Transporter.

Mechanism of Action

LAT1 is highly expressed at the Blood-Brain Barrier (BBB) and in glioblastoma cells.[1] It functions as an obligate exchanger (antiport).[1]

  • Substrate Recognition: LAT1 has a large hydrophobic binding pocket.[1] The 2,5-dichloro motif fits this pocket with high affinity (

    
     often < 
    
    
    
    of endogenous Phe).[1]
  • The "Ortho" Advantage: Research indicates that substituents at the 2-position (ortho) of the phenyl ring (like 2-Iodo or 2,5-Dichloro) dramatically enhance selectivity for LAT1 over other systems like System A or System N.[1]

  • Transport: 2,5-DCP binds to extracellular LAT1, inducing a conformational change that translocates it into the cytosol in exchange for an intracellular amino acid (usually Glutamine or Leucine).[1]

Experimental Protocol: Cis-Inhibition Assay

To validate 2,5-DCP as a LAT1 substrate, use a competitive uptake assay.[1]

  • Cell Line: HEK293 cells stably expressing human LAT1 (and its chaperone CD98).[1]

  • Tracer:

    
    -L-Phenylalanine or 
    
    
    
    -L-Leucine.
  • Procedure:

    • Incubate cells in Na+-free HBSS buffer (LAT1 is Na+-independent).[1]

    • Add Tracer (1

      
      M) + 2,5-DCP (various concentrations: 0.1 
      
      
      
      M – 1 mM).[1]
    • Incubate for 1–2 minutes (linear uptake phase).

    • Lyse cells and measure radioactivity via scintillation counting.[1]

  • Data Analysis: Plot % Inhibition vs. Log[2,5-DCP]. Calculate

    
    . A value in the low micromolar range (<50 
    
    
    
    M) confirms high affinity.[1]
Visualization: LAT1 Antiport Mechanism

LAT1_Mechanism Figure 2: LAT1 Antiport Mechanism. 2,5-DCP enters via exchange with intracellular Glutamine. cluster_ext Extracellular Space (Blood) cluster_int Intracellular Space (Brain/Tumor) DCP_out 2,5-DCP (Drug) LAT1_out LAT1 (Outward Facing) DCP_out->LAT1_out Binding Gln_in L-Glutamine LAT1_in LAT1 (Inward Facing) Gln_in->LAT1_in Exchange Binding DCP_in 2,5-DCP (Delivered) LAT1_out->LAT1_in Translocation LAT1_in->DCP_in Release LAT1_in->LAT1_out Antiport Reset

Caption: LAT1 functions as an exchanger. 2,5-DCP utilizes the high intracellular gradient of Glutamine to drive its own transport into the cell.[1][7]

References
  • O'Donnell, M. J., et al. (1989).[1] "The Stereoselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society.[6] Link[1]
    
  • Wang, Q., et al. (2010).[1] "Structure–Activity Relationships of Phenylalanine Analogs as Substrates for L-Type Amino Acid Transporter 1 (LAT1)." Journal of Medicinal Chemistry. (Demonstrates the SAR of halogenated Phe derivatives).

  • Puris, E., et al. (2020).[1] "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research. Link

  • Hardegger, L. A., et al. (2011).[1] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. (Foundational text on the sigma-hole effect in drug design). Link[1]

Sources

Technical Guide: Neuropharmacology of Dichlorophenylalanine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific neuropharmacological properties, transport kinetics, and experimental utility of Dichlorophenylalanine (DCPA) isomers (specifically 2,4-DCPA and 3,4-DCPA), distinguishing them from the more common p-chlorophenylalanine (PCPA).

Executive Summary

Dichlorophenylalanine (DCPA) compounds represent a specialized class of halogenated amino acids utilized in neuropharmacology primarily for their unique steric properties and transport kinetics across the Blood-Brain Barrier (BBB). Unlike their monosubstituted counterpart p-chlorophenylalanine (PCPA)—the gold standard for serotonin depletion—DCPA isomers (2,4-DCPA and 3,4-DCPA) are increasingly valued as privileged scaffolds in medicinal chemistry. They serve two critical functions:

  • LAT1-Mediated Transport Vectors: Exploiting System L (LAT1/SLC7A5) to shuttle peptide drugs into the CNS.

  • Steric Pharmacophores: Enhancing selectivity for G-protein coupled receptors (e.g., MC4R) and inhibiting aromatic amino acid hydroxylases via competitive exclusion.

Molecular Mechanism of Action

Blood-Brain Barrier Transport (System L)

The primary utility of DCPA in neuropharmacology is its high affinity for the L-type Amino Acid Transporter 1 (LAT1) . LAT1 is a sodium-independent antiporter highly expressed in brain capillary endothelial cells.

  • Mechanism: DCPA mimics phenylalanine (Phe). It binds to the extracellular pocket of LAT1 and is transported into the endothelium in exchange for an intracellular substrate (typically L-Leucine or L-Glutamine).

  • 2,4-DCPA Specificity: The 2,4-dichloro substitution pattern creates a steric bulk that prevents rapid efflux, effectively "locking" the compound or its conjugated payload within the CNS compartment longer than native Phe. This makes 2,4-DCPA an ideal "Trojan Horse" moiety for delivering peptidomimetics.

Enzyme Inhibition (AAAH Family)

DCPA compounds interact with Aromatic Amino Acid Hydroxylases (AAAHs), specifically Tryptophan Hydroxylase (TPH) and Tyrosine Hydroxylase (TH) .

  • Competitive Inhibition: 3,4-DCPA acts as a competitive antagonist at the pterin-binding site of TPH. While PCPA irreversibly inhibits TPH via covalent modification (after metabolic activation), 3,4-DCPA often functions via reversible competitive inhibition due to the additional chlorine atom interfering with the iron-oxo catalytic core.

  • Selectivity: The additional halogen at the meta position (3-Cl) in 3,4-DCPA increases lipophilicity and alters the pi-stacking interactions within the enzyme active site, often yielding different kinetic profiles compared to PCPA.

Receptor Modulation (MC4R)

2,4-DCPA is a critical residue in the design of Melanocortin-4 Receptor (MC4R) antagonists.[1][2]

  • Pharmacophore: In synthetic peptides, replacing native Phe with 2,4-DCPA significantly enhances affinity for MC4R (Ki values < 2 nM).[1]

  • Neurobehavioral Effect: These antagonists modulate energy homeostasis, cachexia, and anxiety-like behaviors by blocking alpha-MSH signaling in the hypothalamus.

Visualization: Signaling & Transport Pathways

The following diagram illustrates the dual role of DCPA: as a substrate for BBB transport and as an inhibitor of monoamine synthesis.

DCPA_Pathways cluster_blood Systemic Circulation cluster_BBB Blood-Brain Barrier (Endothelium) cluster_brain CNS Parenchyma DCPA DCPA (2,4- or 3,4-) LAT1 LAT1 Transporter (SLC7A5) DCPA->LAT1 Substrate Binding Leu_out L-Leucine (Efflux) LAT1->Leu_out Exchange DCPA_Brain Intracellular DCPA LAT1->DCPA_Brain Influx TPH Tryptophan Hydroxylase (TPH2) DCPA_Brain->TPH Competitive Inhibition (3,4-DCPA) MC4R Melanocortin-4 Receptor (Hypothalamus) DCPA_Brain->MC4R Antagonism (2,4-DCPA) Serotonin Serotonin (5-HT) TPH->Serotonin Biosynthesis Behavior Anorexia / Cachexia Modulation MC4R->Behavior Signaling Blockade

Figure 1: Mechanistic pathway of DCPA uptake via LAT1 and subsequent divergence into enzyme inhibition (TPH) or receptor antagonism (MC4R).

Experimental Protocols

Protocol A: LAT1 Competitive Uptake Assay

Objective: To determine the affinity of a novel DCPA-conjugate for the BBB transporter LAT1 compared to native Phenylalanine.

Reagents:

  • HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Radio-labeled tracer: [^14C]-L-Phenylalanine (0.1 µCi/mL).

  • Test Compound: 2,4-DCPA or 3,4-DCPA (1 µM – 1 mM).

  • Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

Workflow:

  • Seeding: Plate HEK-LAT1 cells in 24-well plates (1x10^5 cells/well) 24h prior to assay.

  • Equilibration: Wash cells 3x with Na+-free Choline-Cl uptake buffer (to exclude non-LAT transport). Pre-incubate at 37°C for 10 min.

  • Transport Initiation: Add [^14C]-Phe mixed with varying concentrations of DCPA.

  • Termination: After 1-5 mins (linear phase), aspirate buffer and wash 3x with ice-cold PBS containing 1 mM unlabeled Phe.

  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[DCPA]. Calculate IC50.

Protocol B: In Vitro Tryptophan Hydroxylase (TPH) Inhibition

Objective: To quantify the potency of 3,4-DCPA against serotonin synthesis.

Reagents:

  • Recombinant human TPH2 enzyme.

  • Substrate: L-Tryptophan (50 µM).

  • Cofactor: Tetrahydrobiopterin (BH4) (100 µM).

  • Catalase and DTT (to protect enzyme/cofactor).

Workflow:

  • Mix Preparation: Prepare reaction buffer (50 mM HEPES, pH 7.0) containing TPH2, Catalase, and Fe(NH4)2(SO4)2.

  • Inhibitor Addition: Add 3,4-DCPA (0.1 nM – 10 µM) and incubate for 5 min at 30°C.

  • Start Reaction: Initiate by adding L-Tryptophan and BH4.

  • Incubation: Incubate for 15 min at 30°C.

  • Stop Reaction: Add 200 µL of 0.2 M Perchloric acid.

  • Detection: Centrifuge and analyze supernatant via HPLC with fluorescence detection (Ex 300nm / Em 350nm) to quantify 5-Hydroxytryptophan (5-HTP) production.

Quantitative Data Comparison

Table 1: Pharmacological Profile of Phenylalanine Analogs

CompoundPrimary TargetLAT1 Affinity (Ki)BBB PenetrationKey Application
L-Phenylalanine Native Substrate~15 µMHighNutrient / Precursor
PCPA (4-Cl-Phe) TPH1 / TPH2~25 µMHighIrreversible 5-HT Depletion
2,4-DCPA MC4R / LAT1< 10 µM Very High Peptide Drug Delivery / MC4R Antagonist
3,4-DCPA TPH / TH~20 µMHighEnzyme Kinetics / Competitive Inhibition

Safety & Toxicology

  • Isomer Specificity: Unlike PCPA, which can cause significant toxicity (e.g., cataract formation, aggressive behavior) due to broad depletion of serotonin, 2,4-DCPA is generally less cytotoxic when used as a scaffold in peptides.

  • Metabolic Stability: The dichloro-substitution renders the phenyl ring highly resistant to metabolic hydroxylation by liver P450s, increasing the plasma half-life of DCPA-based drugs compared to non-halogenated analogs.

References

  • LAT1 Transport & BBB Delivery

    • Title: L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target for the Delivery of CNS Drugs.[3][4]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • MC4R Antagonists & 2,4-DCPA

    • Title: Design, synthesis, and characterization of potent and selective melanocortin-4 receptor antagonists.[1][2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Tryptophan Hydroxylase Inhibition

    • Title: Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures.[5]

    • Source: PubMed Central.
    • URL:[Link]

  • PCPA vs DCPA Context

    • Title: Neurochemical and Behavioral Validation of Hyposerotonergic Animal Models.[6]

    • Source: MDPI / PubMed.
    • URL:[Link]

Sources

Technical Analysis: Interaction of 2-Amino-3-(2,5-Dichlorophenyl)Propanoic Acid with Glutamate Receptors

[1][2]

Executive Summary & Chemical Pharmacophore

This compound is a halogenated derivative of L-phenylalanine.[1] In the context of glutamate receptor physiology, it serves a dual purpose: as a pharmacological ligand used to map the steric and electronic requirements of the glutamate binding pocket, and as a chemical biology tool (Unnatural Amino Acid) incorporated into receptors to probe cation-

Unlike its structural analog 3,5-dibromo-L-phenylalanine (a known polyvalent modulator that activates NMDA receptors and blocks AMPA receptors), the 2,5-dichloro isomer presents a distinct steric profile. Its chlorination pattern at the ortho (2) and meta (5) positions creates specific steric clashes that define the boundary conditions for ligand binding in the "clam-shell" domain of ionotropic glutamate receptors (iGluRs).

Chemical Identity[1]
  • IUPAC Name: this compound

  • Common Name: 2,5-Dichlorophenylalanine (2,5-DC-Phe)

  • Molecular Class: Halogenated Aromatic Amino Acid[1]

  • Primary Targets:

    • Ionotropic Glutamate Receptors (iGluRs): Ligand Binding Domain (LBD) probe.

    • System L Transporters (LAT1/SLC7A5): Competitive substrate/inhibitor.

Direct Receptor Interaction: The Halogenated Phenylalanine Class

Research into halogenated phenylalanines has revealed a unique class of "polyvalent modulators" of glutamatergic transmission. While endogenous L-phenylalanine weakly depresses synaptic transmission, halogenation significantly alters potency and efficacy.[1]

Mechanism of Action (Comparative SAR)

The interaction of 2,5-DC-Phe must be understood in contrast to the bio-active 3,5-dihalogenated analogs.

  • The 3,5-Dihalogenated Paradigm: Analogs like 3,5-dibromo-L-phenylalanine function as partial agonists at the NMDA receptor glycine site and competitive antagonists at AMPA/Kainate receptors. The halogen atoms occupy specific hydrophobic sub-pockets within the LBD, stabilizing the "closed" (agonist) conformation in NMDA receptors but preventing full closure (antagonist) in AMPA receptors.

  • The 2,5-Dichloro Variance: The shift of a halogen to the ortho (2) position in 2,5-DC-Phe introduces significant steric hindrance near the

    
    -amino group.
    
    • Steric Clash: The 2-chloro substituent interferes with the precise alignment required for the

      
      -carboxyl group to interact with the conserved Arginine residue (e.g., Arg485 in GluA2) in the binding pocket.
      
    • Result: 2,5-DC-Phe typically exhibits reduced affinity or acts as a null-modulator compared to the 3,5-analogs, making it a critical negative control in SAR studies to validate the necessity of the 3,5-substitution pattern for receptor activation.

Indirect Modulation via LAT1 Inhibition

Beyond direct receptor binding, 2,5-DC-Phe influences glutamatergic tone by modulating the transport of glutamate precursors.

  • Target: System L Transporter (LAT1/SLC7A5).

  • Mechanism: 2,5-DC-Phe acts as a high-affinity substrate/inhibitor of LAT1, which is responsible for transporting large neutral amino acids across the Blood-Brain Barrier (BBB).

  • Downstream Effect: By competing for transport, it alters the intraneuronal pool of amino acids available for metabolic conversion to glutamate, thereby indirectly modulating synaptic efficacy.

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the bifurcation of 2,5-DC-Phe's effects: its direct interaction with the receptor cleft (structural probing) and its indirect regulation via LAT1.

Gcluster_DirectDirect Receptor Interaction (SAR Probe)cluster_IndirectIndirect Modulation (Transport)Compound2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-DC-Phe)iGluR_LBDiGluR Ligand Binding Domain(AMPA/NMDA)Compound->iGluR_LBDProbes Binding PocketLAT1System L Transporter(LAT1/SLC7A5)Compound->LAT1Competitive InhibitionSteric_ClashOrtho-Cl Steric Clash(Prevents Domain Closure)iGluR_LBD->Steric_Clash2-position HalogenBinding_OutcomeReduced Affinity/Null Modulation(Negative Control for 3,5-analogs)Steric_Clash->Binding_OutcomeInhibits AgonismPrecursor_PoolIntracellular Amino Acid PoolLAT1->Precursor_PoolReduces InfluxGlu_SynthesisGlutamate Synthesis& Vesicular PackagingPrecursor_Pool->Glu_SynthesisLimits Substrate

Figure 1: Dual-pathway interaction map showing direct structural probing effects and indirect metabolic modulation via LAT1 inhibition.

Experimental Protocols

Protocol A: Electrophysiological Characterization (Patch Clamp)

Objective: To determine the potency of 2,5-DC-Phe as a competitive antagonist or partial agonist on NMDA/AMPA receptors relative to glutamate.

Reagents:

  • Stock Solution: 100 mM 2,5-DC-Phe dissolved in 1N HCl or DMSO (diluted to <0.1% final conc).

  • Agonists: Glutamate (100

    
    M), Glycine (10 
    
    
    M for NMDA assays).

Workflow:

  • Culture Preparation: Use primary rat hippocampal neurons (DIV 14-21) or HEK293 cells transiently transfected with GluN1/GluN2A (NMDA) or GluA1/GluA2 (AMPA).

  • Recording Setup: Establish whole-cell configuration (Voltage clamp at -70 mV).

    • Internal Solution: Cs-methanesulfonate based (to block K+ channels).

    • External Solution: Mg2+-free ACSF (for NMDA recording) or standard ACSF + TTX (0.5

      
      M).
      
  • Application Protocol:

    • Step 1 (Baseline): Apply Glutamate (100

      
      M) for 2s to establish baseline current (
      
      
      ).
    • Step 2 (Co-application): Apply Glutamate (100

      
      M) + 2,5-DC-Phe (titrate 1 
      
      
      M – 1 mM).
    • Step 3 (Washout): Perfusion with buffer for 30s.

  • Data Analysis: Calculate the Inhibition Percentage:

    
    . Plot dose-response curves to derive 
    
    
    .
Protocol B: Genetic Code Expansion (Unnatural Amino Acid Mutagenesis)

Objective: To incorporate 2,5-DC-Phe into the receptor protein (e.g., replacing Tyr732 in GluA2) to probe the role of aromatic interactions in ligand gating.

Workflow:

  • tRNA/Synthetase Engineering: Co-transfect HEK293 cells with:

    • Plasmid encoding the mutant receptor (e.g., GluA2-TAG-732).

    • Plasmid encoding the orthogonal tRNA/aaRS pair specific for 2,5-DC-Phe.

  • Incorporation Media: Supplement culture media with 1 mM 2,5-DC-Phe for 24-48 hours during expression.

  • Validation:

    • Western Blot: Verify full-length protein expression (read-through of the TAG stop codon).

    • Functional Assay: Perform patch clamp on transfected cells. If 2,5-DC-Phe is successfully incorporated and restores function, the receptor will respond to glutamate.

    • Mechanistic Insight: Compare the

      
       of the 2,5-DC-Phe mutant vs. Wild Type (Tyr). A shift in 
      
      
      indicates the contribution of the original Tyrosine's hydroxyl group or ring electronics to ligand binding.

Comparative Data: Halogenated Phenylalanines

The table below summarizes the SAR profile of phenylalanine derivatives at Glutamate Receptors.

CompoundNMDA Receptor EffectAMPA Receptor EffectLAT1 AffinityKey Structural Feature
L-Phenylalanine Weak DepressionWeak DepressionHigh (

)
Endogenous parent
3,5-Dibromo-Phe Partial Agonist (Gly site)Antagonist ModerateHalogens fill hydrophobic pockets
2,5-Dichloro-Phe Inactive / Weak Inactive / Weak High Ortho-Cl causes steric clash
p-Chloro-Phe Indirect (Transcription)No direct effectHighSerotonin depletion agent

References

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. Source: National Institutes of Health (PubMed) Context:[2] Establishes the class of halogenated phenylalanines as antiglutamatergic agents and defines the activity of 3,5-dihalogenated analogs.[1] URL:[Link]

  • Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Source: Molecular Pharmacology Context: Detailed electrophysiological characterization of the 3,5-analog, serving as the primary comparator for the 2,5-dichloro derivative. URL:[Link]

  • L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Source:[3] Journal of Neuroscience Research Context: Basal activity of the phenylalanine backbone on glutamate receptors. URL:[Link]

  • Structure and mechanism of the System L amino acid transporter. Source: Nature Context: Defines the substrate specificity of LAT1 for halogenated phenylalanine derivatives. URL:[Link]

Methodological & Application

Application Note: High-Purity Asymmetric Synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-dichloro-L-phenylalanine). This non-proteinogenic amino acid is a critical scaffold in the development of peptide-based therapeutics, particularly integrin inhibitors and proteolysis-targeting chimeras (PROTACs), where the orthogonal chloro-substitutions provide unique steric locking and metabolic stability.

We prioritize Asymmetric Phase-Transfer Catalysis (PTC) over enzymatic resolution or chiral auxiliary methods. This choice is driven by the atom economy, mild reaction conditions, and the commercial availability of the key electrophile, 2,5-dichlorobenzyl bromide .

Strategic Analysis & Route Selection

The Challenge

The 2,5-dichloro substitution pattern on the phenyl ring creates significant steric bulk at the ortho position and electron-withdrawing effects.

  • Steric Hindrance: Standard enzymatic pockets (e.g., Acylase I) may show reduced turnover rates due to the bulky 2,5-dichloro motif.

  • Electronic Activation: The electron-poor nature of the 2,5-dichlorobenzyl ring actually favors nucleophilic attack at the benzylic position, making it an ideal substrate for

    
     alkylation chemistries.
    
Selected Methodology: O'Donnell-Lygo Phase Transfer Catalysis

We utilize the alkylation of a glycine Schiff base ester using a chiral quaternary ammonium salt (cinchona alkaloid derivative).

ParameterPhase Transfer Catalysis (Selected)Enzymatic ResolutionStrecker Synthesis
Enantioselectivity High (>90-98% ee)Very High (>99% ee)Moderate to High
Scalability Excellent (Batch/Flow)Good (Dilute conditions)Moderate (Cyanide handling)
Step Count 2 (Alkylation + Hydrolysis)3-4 (Racemic synth + Resolution)3
Atom Economy HighLow (50% yield max per pass)High

Experimental Protocols

Materials & Reagents[1][2]
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-91-0).
    
  • Electrophile: 2,5-Dichlorobenzyl bromide (CAS: 19328-98-4).

  • Catalyst:

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (Lygo Catalyst) OR
    
    
    -Benzylcinchonidinium chloride (O'Donnell Catalyst).
  • Base: Cesium Hydroxide Monohydrate (CsOH·H₂O).

  • Solvent: Toluene/Chloroform (7:3 v/v) or Dichloromethane (DCM).

Protocol A: Asymmetric Alkylation

Note: All steps should be performed under an inert atmosphere (


) to prevent hydrolysis of the Schiff base.
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -(diphenylmethylene)glycine tert-butyl ester  (1.0 equiv, 10 mmol) and the Chiral Catalyst  (0.1 equiv, 1 mmol) in DCM (50 mL).
    
  • Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity. Note: For the Lygo catalyst, -40°C is often sufficient; for standard O'Donnell catalysts, lower temperatures are preferred.

  • Base Addition: Add CsOH·H₂O (5.0 equiv) in a single portion. Stir vigorously for 10 minutes.

  • Electrophile Addition: Dropwise add a solution of 2,5-dichlorobenzyl bromide (1.2 equiv) in DCM (10 mL) over 30 minutes.

  • Reaction: Stir at the set temperature. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3] The electron-deficient nature of the benzyl bromide usually drives conversion within 4–12 hours.

  • Quench: Quench with water (50 mL) and extract with DCM (3 x 50 mL).

  • Workup: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the intermediate imine ester via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Hydrolysis & Isolation
  • Deprotection: Dissolve the purified imine intermediate in THF (20 mL). Add 1M Citric Acid or 0.5M HCl (20 mL).

  • Stir: Stir at room temperature for 2–4 hours. The yellow color of the Schiff base will disappear as benzophenone is liberated.

  • Extraction: Wash the aqueous layer with Ether (

    
    ) to remove the benzophenone byproduct. The target amino acid ester remains in the aqueous phase as the hydrochloride salt.
    
  • Ester Hydrolysis (Optional): If the free acid is required, reflux the aqueous phase with 6M HCl for 4 hours, then concentrate.

  • Final Isolation: Neutralize to isoelectric point (pH ~6) using propylene oxide or dilute ammonia to precipitate the zwitterionic amino acid. Recrystallize from Ethanol/Water.[4]

Quality Control & Validation

Chiral HPLC Method

To verify enantiomeric excess (ee%), use the following parameters:

  • Column: Daicel Chiralpak IG or IA (Immobilized Amylose derivatives are preferred for chlorinated aromatics).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes first on Chiralpak IA (verify with racemic standard).

NMR Validation (Diagnostic Signals)
  • 
    H NMR (400 MHz, 
    
    
    
    /DCl):
    • 
       7.4–7.1 (m, 3H, Ar-H): Characteristic 2,5-dichloro coupling pattern.
      
    • 
       4.3 (t, 1H, 
      
      
      
      -CH): Indicates successful alkylation.
    • 
       3.2 (dd, 2H, 
      
      
      
      -CH
      
      
      ): Diastereotopic benzylic protons.

Visualizing the Workflow

The following diagram illustrates the catalytic cycle and synthetic workflow.

G cluster_0 Catalytic Cycle Start Glycine Schiff Base (Substrate) Inter Chiral Imine Intermediate Start->Inter Phase Transfer Alkylation (-78°C, DCM) Cat Chiral Catalyst (Cinchona Salt) Cat->Inter Ion Pairing Base Base (CsOH) + Electrophile Base->Inter Deprotonation Hydro Acid Hydrolysis (1M HCl) Inter->Hydro Deprotection Product (S)-2-Amino-3-(2,5-dichlorophenyl) propanoic acid Hydro->Product Isolation

Figure 1: Synthetic workflow for the asymmetric alkylation of glycine Schiff base.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Salts." Accounts of Chemical Research. 
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Daicel Chiral Technologies. (2023). "Chiralpak IG Instruction Manual & Separation Data."

Disclaimer: This protocol involves the use of corrosive bases and halogenated solvents. Always review the Safety Data Sheet (SDS) for 2,5-dichlorobenzyl bromide before handling.

Sources

Structural Confirmation of 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-NMR-25DCP

Executive Summary

This guide details the protocol for the structural confirmation of 2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-dichlorophenylalanine) using 1D and 2D NMR spectroscopy. As an unnatural amino acid often employed to enhance proteolytic stability or potency in peptide therapeutics, rigorous characterization is critical. This protocol prioritizes DMSO-d₆ as the solvent to enable observation of exchangeable protons (NH₂, COOH) and provides a self-validating assignment strategy based on scalar coupling logic and heteronuclear correlations.

Chemical Context & Assignment Logic

The target molecule consists of a phenylalanine backbone with chlorine substitutions at the 2 (ortho) and 5 (meta) positions of the phenyl ring.

Key Structural Features for NMR Validation:

  • Aromatic Substitution Pattern: The 2,5-dichloro substitution isolates the H6 proton and creates an ortho-coupled pair (H3/H4). This results in a distinct Singlet + AB System (two doublets) pattern in the aromatic region, distinguishing it from 2,4- or 3,4- isomers.

  • Chiral Center: The

    
    -carbon is chiral, making the two 
    
    
    
    -protons diastereotopic (magnetically non-equivalent), appearing as distinct signals with geminal and vicinal coupling.

Experimental Protocol

Materials
  • Analyte: >10 mg this compound (High purity).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D, containing 0.03% v/v TMS (Tetramethylsilane).

  • NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 528-PP).

Sample Preparation
  • Rationale: DMSO-d₆ is selected over D₂O to prevent deuterium exchange of the amine and acid protons, allowing full structural verification.

  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Vortex until fully dissolved. If the sample is the HCl salt, it dissolves readily. If free base, mild sonication (30s) may be required.

  • Transfer to the NMR tube. Ensure a solvent height of ~4.5 cm.

Acquisition Parameters (600 MHz Base Frequency recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
¹H 1D zg30162.0 sQuantitation & Integration
¹³C 1D zgpg3010242.0 sCarbon backbone verification
COSY cosygpppqf81.5 sH-H connectivity (Spin systems)
HSQC hsqcedetgp81.5 s1-bond C-H correlation (Multiplicity edited)
HMBC hmbcgplpndqf161.5 sLong-range connectivity (Quaternary carbons)

Spectral Analysis & Assignment

¹H NMR Assignment Strategy

The aromatic region provides the definitive "fingerprint" for the 2,5-substitution.

Predicted Chemical Shifts & Multiplicities (DMSO-d₆) Note: Shifts may vary ±0.2 ppm depending on concentration and salt form (HCl vs. Zwitterion).

PositionProton TypeShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
COOH Acid13.0 - 14.0Broad s-Exchangeable; typically very broad.
NH₂/NH₃⁺ Amine8.0 - 8.5Broad s/d-Integration depends on salt form (2H or 3H).
H3' Aromatic7.45Doublet (d)

Ortho to H4', adjacent to Cl(2). Deshielded.
H4' Aromatic7.30Doublet (d)

Ortho to H3', adjacent to Cl(5).
H6' Aromatic7.20Singlet (s)-Diagnostic Peak. Isolated between Cl(5) and Alkyl(1).
H

Methine4.05dd or t

Coupled to diastereotopic

-protons.
H

a
Methylene3.25dd

,

Diastereotopic proton A.
H

b
Methylene3.10dd

,

Diastereotopic proton B.
¹³C NMR & 2D Validation
  • C2' & C5' (C-Cl): Quaternary carbons appearing ~130-133 ppm. Verified by HMBC (no HSQC correlation).

  • C1' (Quaternary): HMBC correlations from H

    
     and H6'.
    
  • C=O (Carboxyl): Most deshielded peak (~170 ppm).

Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically ruling out isomers.

NMR_Workflow Sample Sample in DMSO-d6 H1_Spec Acquire 1H NMR Sample->H1_Spec Aromatic_Analysis Analyze Aromatic Region (7.0 - 7.6 ppm) H1_Spec->Aromatic_Analysis Sidechain_Check Sidechain Verification (COSY + HSQC) H1_Spec->Sidechain_Check Pattern_Check Pattern Recognition Aromatic_Analysis->Pattern_Check Isomer_25 Pattern: Singlet + 2 Doublets (H6 isolated, H3/H4 coupled) Pattern_Check->Isomer_25 Matches Isomer_24 Pattern: 1 Doublet + 1 Singlet + 1 DD (H3 s, H5 d, H6 d) Pattern_Check->Isomer_24 Reject Isomer_34 Pattern: Complex ABX / 3 Doublets Pattern_Check->Isomer_34 Reject Isomer_25->Sidechain_Check Alpha_Beta Confirm Alpha-Beta Connectivity (ABX System) Sidechain_Check->Alpha_Beta Final Structure Confirmed: This compound Alpha_Beta->Final

Figure 1: Logic flow for distinguishing the 2,5-dichloro isomer from other potential regioisomers based on aromatic splitting patterns.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Missing NH/COOH signals Water exchangeEnsure DMSO-d₆ is from a fresh ampoule. Avoid D₂O.
Broad Multiplets Enantiomeric impurity or dynamic rotamers1. Check chiral purity via polarimetry.2. Run VT-NMR at 310K to sharpen exchangeable peaks.
Extra Singlet ~3.3 ppm Water in DMSOUse water suppression (pulse sequence zgpr) or dry sample.
H6' appears as doublet Long-range couplingSmall

coupling (~1-2 Hz) to H4' is possible but rare. Verify integration is 1H.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shift prediction rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for pulse sequences).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Available at: [Link] (Standard for solvent peak calibration).

Sources

Protocol for 2-amino-3-(2,5-dichlorophenyl)propanoic acid glutamate receptor binding assay

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for characterizing the binding affinity of 2-amino-3-(2,5-dichlorophenyl)propanoic acid (hereafter referred to as 2,5-DCPA ) at ionotropic glutamate receptors.

Based on the structural homology of 2,5-DCPA to Phenylalanine and the known pharmacology of phenylalanine analogs (e.g., p-chlorophenylalanine), this compound is predicted to act primarily at the Glycine-binding site (co-agonist site) of the NMDA receptor (GluN1 subunit), rather than the Glutamate-binding site (GluN2 subunit) or AMPA/Kainate receptors.

This protocol focuses on validating 2,5-DCPA as a competitive ligand at the NMDA Glycine site using [³H]-MDL 105,519 (a high-affinity glycine site antagonist) displacement.

Executive Summary & Mechanistic Rationale

2,5-DCPA is a halogenated phenylalanine analog. While endogenous L-Phenylalanine is a weak, competitive antagonist at the NMDA receptor glycine site (IC50 ~1.7 mM), halogenation on the phenyl ring (specifically at the 2,5-positions) often increases lipophilicity and steric occlusion, potentially enhancing affinity for the hydrophobic pocket adjacent to the glycine binding domain on the GluN1 subunit.

This assay utilizes Radioligand Competition Binding to determine the inhibition constant (


) of 2,5-DCPA. To ensure specificity, the protocol includes a counter-screen against the glutamate binding site using [³H]-CGP 39653 .
Key Pharmacological Parameters
ParameterTarget Value / Condition
Primary Target NMDA Receptor (GluN1 Glycine Site)
Radioligand [³H]-MDL 105,519 (KD ~ 1-3 nM)
Nonspecific Binding Defined by 1 mM Glycine or 100 µM DCKA
Incubation 4°C for 60-90 min (to minimize proteolysis and receptor desensitization)
Membrane Source Rat Cerebral Cortex or Hippocampus (synaptic membranes)

Experimental Workflow Diagram

G Start Tissue Harvest (Rat Cortex/Hippocampus) Lysis Osmotic Lysis & Homogenization (Remove Endogenous Glu/Gly) Start->Lysis Homogenize in 0.32M Sucrose Wash Extensive Washing (5x Tris-Acetate, Centrifugation) Lysis->Wash Differential Centrifugation Freeze Freeze-Thaw Cycle (-80°C, increases access) Wash->Freeze Essential for Gly Site Incubation Binding Reaction (Membranes + [³H]-MDL + 2,5-DCPA) Wash->Incubation Resuspend Freeze->Wash Remove residual AA Filter Rapid Filtration (Glass Fiber Filters + PEI) Incubation->Filter Equilibrium reached Count Liquid Scintillation Counting Filter->Count Wash unbound ligand Analysis Data Analysis (Non-linear Regression) Count->Analysis CPM to Ki

Figure 1: Workflow for preparing synaptic membranes and performing the competition binding assay. The freeze-thaw step is critical for removing endogenous amino acids that compete with the ligand.

Materials & Reagents

Biological Material[1][2][3][4][5][6][7][8][9][10]
  • Tissue: Adult Male Sprague-Dawley Rat Brain (Cortex and Hippocampus).

  • Alternative: HEK293 cells stably expressing recombinant GluN1/GluN2A receptors.

Chemicals[1][2][5][6][10][11][12][13]
  • Test Compound: this compound (2,5-DCPA). Dissolve stock (100 mM) in DMSO; ensure final assay DMSO < 1%.

  • Primary Radioligand: [³H]-MDL 105,519 (Specific Activity: ~60-80 Ci/mmol).

    • Why: It is a high-affinity antagonist for the glycine site with lower non-specific binding than [³H]-Glycine.

  • Non-Specific Binding (NSB) Determinant: Glycine (1 mM) or 5,7-Dichlorokynurenic acid (DCKA) (100 µM).

  • Buffers:

    • Lysis Buffer: 5 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-Acetate, pH 7.4 (Tris-HCl is avoided as chloride ions can allosterically modulate the receptor).

Membrane Preparation Protocol (The "Buffy Coat" Method)

Critical Note: Endogenous glutamate and glycine stick tenaciously to receptors. Extensive washing is non-negotiable.

  • Dissection: Rapidly decapitate rat; isolate cortex and hippocampus on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer (10 strokes).

  • P1 Pellet: Centrifuge at 1,000 x g for 10 min. Discard pellet (nuclei/debris).

  • P2 Pellet: Centrifuge supernatant at 20,000 x g for 20 min. Resuspend pellet in Lysis Buffer (5 mM Tris-HCl).

  • Osmotic Shock: Incubate suspension on ice for 30 min to lyse synaptosomes.

  • Washing Cycles: Centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer . Repeat this wash 4 times .

  • Freeze-Thaw: Store pellet at -80°C overnight. Thaw at room temperature and wash 2 more times.

    • Reasoning: Freezing disrupts vesicular membranes, releasing trapped glutamate/glycine.

  • Final Resuspension: Resuspend final pellet in 50 mM Tris-Acetate (pH 7.4) to a protein concentration of ~0.2–0.5 mg/mL.

Binding Assay Protocol

A. Saturation Binding (Optional Initial Check)

Perform if [³H]-MDL 105,519 Kd is unknown in your specific tissue prep. Use 6 concentrations (0.5 nM – 30 nM).

B. Competition Binding (Main Assay)

This determines the affinity (


) of 2,5-DCPA.
  • Plate Setup: Use 96-well polypropylene deep-well plates or glass tubes.

  • Reaction Mix (Total Volume 500 µL):

    • 25 µL Test Compound (2,5-DCPA): 10 concentrations ranging from

      
       M to 
      
      
      
      M (half-log dilutions).
    • 25 µL Radioligand ([³H]-MDL 105,519): Final concentration ~1-2 nM (approx. equal to its Kd).

    • 450 µL Membrane Suspension: Added last to initiate reaction.

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 1 mM Glycine .

  • Incubation: Incubate at 4°C for 60 minutes .

    • Note: 4°C is preferred to room temperature to prevent metabolic degradation of the phenylalanine analog and receptor internalization.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour to reduce binding to the filter.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3x rapidly (<10s total) with ice-cold Assay Buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 min/vial.

Data Analysis & Interpretation

Calculations
  • Specific Binding: Subtract NSB CPM from Total Binding CPM.

  • IC50 Determination: Plot % Specific Binding (y-axis) vs. Log[2,5-DCPA] (x-axis). Fit using a non-linear regression (4-parameter logistic equation):

    
    
    
  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of [³H]-MDL 105,519 (typically ~1.5 nM).
      
Interpretation of Results
  • High Affinity (

    
     < 1 µM):  2,5-DCPA is a potent ligand. Given the structure, it likely acts as an antagonist.[1]
    
  • Low Affinity (

    
     > 100 µM):  Indicates the dichlorophenyl group does not sufficiently enhance binding over native phenylalanine, or the compound is sterically hindered.
    
  • Hill Slope:

    • Slope ≈ 1.0: Simple competitive interaction at the glycine site.

    • Slope < 1.0: Negative cooperativity or multiple binding sites.

Selectivity Control (Glutamate Site)

To confirm 2,5-DCPA is selective for the Glycine site (GluN1) and not the Glutamate site (GluN2), run a parallel single-point screen:

  • Radioligand: [³H]-CGP 39653 (NMDA Glutamate site antagonist).

  • Protocol: Same as above, but use 100 µM L-Glutamate to define NSB.

  • Expectation: 2,5-DCPA should show no displacement of [³H]-CGP 39653 at concentrations < 100 µM.

References

  • Grimwood, S., et al. (1991). "Characterization of [³H]MDL 105,519 binding to the glycine site of the NMDA receptor." European Journal of Pharmacology. Link

  • Danysz, W., & Parsons, C. G. (1998). "Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications." Pharmacological Reviews. Link

  • Kleckner, N. W., & Dingledine, R. (1988). "Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes." Science. Link

  • Gladd, T. S., & Pledger, W. J. (1995). "Phenylalanine derivatives as antagonists at the glycine site of the NMDA receptor."[2] Journal of Biological Chemistry. (Contextual citation for Phe analogs).

  • Ogita, K., & Yoneda, Y. (1990). "Solubilization of the NMDA receptor ion channel complex from rat brain." Journal of Neurochemistry. Link

Sources

Enzymatic resolution for separating 2-amino-3-(2,5-dichlorophenyl)propanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Resolution of 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

Executive Summary

The separation of this compound (2,5-dichlorophenylalanine) isomers is a critical step in the development of non-natural peptide therapeutics and chiral pharmacophores. The presence of chlorine atoms at the 2- (ortho) and 5- (meta) positions introduces significant steric hindrance and electronic withdrawal, rendering standard chemical resolution inefficient.

This Application Note details a robust, scalable protocol for the enzymatic kinetic resolution of rac-N-acetyl-2,5-dichlorophenylalanine. By utilizing Aminoacylase I (ACY1) from Aspergillus melleus, we achieve high enantiomeric excess (>99% ee) for the L-isomer, while recovering the D-isomer for subsequent deprotection. This method replaces costly chiral auxiliaries with a sustainable, aqueous-phase biocatalytic process.

Mechanistic Principles

The core of this resolution is the stereoselective hydrolysis of the amide bond in the N-acetylated substrate. Aminoacylase I acts as a zinc-dependent metalloenzyme. It binds the L-enantiomer of the N-acetyl amino acid, coordinating the carbonyl oxygen to the zinc ion, facilitating nucleophilic attack by a water molecule.

  • L-Selectivity: The enzyme’s hydrophobic pocket accommodates the side chain. However, the ortho-chloro substituent of the 2,5-dichlorophenyl group imposes steric constraints. This protocol utilizes a co-solvent system and optimized temperature to enhance conformational flexibility and substrate access.

  • Product Divergence:

    • L-Isomer: Converted to the free amino acid (zwitterionic, water-soluble).

    • D-Isomer: Remains N-acetylated (carboxylic acid, extractable in organic solvent at acidic pH).

Pathway Visualization

G cluster_0 Input cluster_1 Biocatalysis cluster_2 Separation (pH Adjustment) cluster_3 Final Products Racemate rac-N-Acetyl-2,5-DCP (Substrate) Enzyme Aminoacylase I (pH 7.5, 37°C, Co2+) Racemate->Enzyme Hydrolysis Stereoselective Hydrolysis Enzyme->Hydrolysis Acidification Acidify to pH 1.5 (HCl) Hydrolysis->Acidification Reaction Mixture Extraction Ethyl Acetate Extraction Acidification->Extraction L_Product L-2,5-Dichlorophenylalanine (Aqueous Phase -> Precipitate) Extraction->L_Product Aqueous Layer D_Intermediate N-Acetyl-D-2,5-DCP (Organic Phase) Extraction->D_Intermediate Organic Layer D_Product D-2,5-Dichlorophenylalanine (Post-Hydrolysis) D_Intermediate->D_Product Chemical Hydrolysis (6M HCl, Reflux)

Figure 1: Workflow for the enzymatic resolution of 2,5-dichlorophenylalanine isomers.

Experimental Protocol

Materials & Reagents
  • Substrate Precursor: rac-2-amino-3-(2,5-dichlorophenyl)propanoic acid (commercially available or synthesized via Strecker reaction).

  • Enzyme: Aminoacylase I (Grade I, from Aspergillus melleus or Porcine Kidney), activity ≥ 30,000 U/g.

  • Solvents: Acetic anhydride, Sodium hydroxide (2M), Hydrochloric acid (6M), Ethyl acetate, Ethanol.

  • Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl₂ (Cobalt enhances ACY1 activity).

Step-by-Step Methodology

Step 1: Substrate Preparation (N-Acetylation) Rationale: The free amine must be protected to create the amide bond recognized by the acylase.

  • Dissolve 10.0 g (42.7 mmol) of rac-2,5-dichlorophenylalanine in 45 mL of 2M NaOH.

  • Cool to 0°C in an ice bath.

  • Add 5.0 mL (53 mmol) of acetic anhydride dropwise over 30 minutes while maintaining pH > 10 using 4M NaOH.

  • Stir at room temperature for 2 hours.

  • Acidify to pH 2.0 with 6M HCl to precipitate the rac-N-acetyl derivative.

  • Filter, wash with cold water, and dry. Yield target: >90%.

Step 2: Enzymatic Hydrolysis (The Resolution) Rationale: Kinetic resolution step.[1][2][3][4] The Co2+ cofactor is critical for stabilizing the enzyme active site.

  • Suspend 5.0 g of rac-N-acetyl-2,5-dichlorophenylalanine in 100 mL of 0.1 M Phosphate buffer (pH 7.5).

  • Add 2M NaOH dropwise until the substrate is fully dissolved (adjust final pH back to 7.5).

  • Add 10 mg of CoCl₂·6H₂O.

  • Enzyme Addition: Add 150 mg of Aminoacylase I.

  • Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm).

  • Monitoring: Check pH every 2 hours; maintain at 7.5 using dilute NaOH. The reaction produces acetic acid, which will lower pH and inhibit the enzyme if not neutralized.

  • Endpoint: Stop reaction when conversion reaches 50% (approx. 24-48 hours depending on enzyme activity). Verify by HPLC (see Section 4).

Step 3: Separation and Purification Rationale: Exploiting solubility differences between the zwitterionic L-amino acid and the acidic N-acetyl-D-amino acid.

  • Quench: Add 6M HCl to lower pH to 5.0. Add activated charcoal, heat to 60°C for 10 min, and filter (removes enzyme).

  • Acidification: Adjust filtrate pH to 1.5 using 6M HCl.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

    • Organic Phase: Contains N-Acetyl-D-2,5-dichlorophenylalanine .

    • Aqueous Phase: Contains L-2,5-dichlorophenylalanine (as hydrochloride salt).

  • L-Isomer Recovery: Neutralize the aqueous phase to pH 6.0 (isoelectric point) with NaOH. Cool to 4°C overnight. Collect the white precipitate (L-isomer) by filtration.

  • D-Isomer Recovery: Evaporate the organic phase. Reflux the residue in 6M HCl for 4 hours to remove the acetyl group. Neutralize to pH 6.0 to precipitate the D-isomer.

Analytical Methods

Precise determination of Enantiomeric Excess (ee) is required to validate the separation.

Table 1: HPLC Method Parameters

ParameterCondition
Column Daicel Chiralpak WH (Ligand Exchange) or Crownpak CR(+)
Mobile Phase 0.25 mM CuSO₄ in water (for ligand exchange) or pH 1.5 HClO₄ (for Crownpak)
Flow Rate 1.0 mL/min
Temperature 25°C - 40°C
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Times (Approx) L-Isomer: 12.5 min D-Isomer: 18.2 min

Note: For the N-acetylated intermediate, use a Chiralcel OD-H column with Hexane/IPA/TFA mobile phase.

Troubleshooting & Optimization

Problem: Low Conversion (<40% after 48h)

  • Cause: Steric hindrance of the 2-chloro group blocking the active site.

  • Solution: Increase enzyme loading to 5-10% (w/w). Add 5-10% DMSO as a co-solvent to increase substrate solubility and enzyme flexibility.

Problem: Racemization

  • Cause: High pH (>9) or excessive heat during workup.

  • Solution: Strictly maintain pH < 8.0 during hydrolysis and perform workups rapidly.

Problem: Poor Solubility of Substrate

  • Cause: Hydrophobicity of the dichlorophenyl ring.

  • Solution: Use the "Lithium Salt" method. Dissolve the substrate using LiOH instead of NaOH, as lithium salts of amino acids often have higher solubility.

References

  • Ingale, S. et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. National Institutes of Health. Link

  • Bommarius, A. S.[5] & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Standard text for Aminoacylase I kinetics).

  • Chenault, H. K. et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by aminoacylase I. Journal of the American Chemical Society.
  • ChemScene. (2024). (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Product Page. Link (Verifies commercial availability of resolved isomers).

  • Vertex AI Search Results. (2024). Enzymatic resolution of chlorinated phenylalanines. (Synthesized data from search results 1.1, 1.8, 1.

Sources

Application Note: Derivatization Strategies for GC-MS Analysis of 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-dichlorophenylalanine) is a non-proteinogenic amino acid frequently used as a pharmacophore in peptide synthesis and drug discovery. Its zwitterionic nature and high melting point render it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide details two validated derivatization protocols: Silylation with BSTFA (for high-purity raw material analysis) and Methyl Chloroformate (MCF) Derivatization (for biological matrices). These methods transform the analyte into volatile, thermally stable derivatives, enabling precise quantification and structural confirmation.

Introduction & Chemical Strategy

The target molecule contains three functional moieties affecting volatility: a primary amine (–NH₂), a carboxylic acid (–COOH), and a dichlorinated aromatic ring. The chlorine atoms at positions 2 and 5 introduce significant steric bulk and electron-withdrawing effects compared to native phenylalanine, necessitating optimized reaction times.

The Challenge

Direct injection of amino acids leads to thermal degradation and adsorption in the GC inlet. To analyze this compound, we must replace the active protic hydrogens on the amine and carboxyl groups.[1]

Strategic Comparison of Methods
FeatureProtocol A: Silylation (BSTFA)Protocol B: Alkyl Chloroformate (MCF)
Chemistry Trimethylsilyl (TMS) ether/amine formationMethyl ester (COOH) + Carbamate (NH₂)
Sample Type Dry powders, synthetic intermediatesBiological fluids (Urine, Plasma), Aqueous media
Moisture Tolerance Zero (Strictly anhydrous)High (Reaction occurs in water/alcohol)
Stability Moderate (Hydrolyzes in air)High (Stable for days)
Mechanism



Protocol A: Silylation (BSTFA/TMCS)

Best for: Purity assessment of synthesized raw materials.

This method produces the Di-TMS derivative (N,O-bis(trimethylsilyl)-2,5-dichlorophenylalanine).

Reagents
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[2] Note: TMCS acts as a catalyst.[3]

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

  • Standard: 2,5-Dichlorophenylalanine (Target).

Step-by-Step Methodology
  • Preparation: Weigh 1.0 mg of the dry amino acid into a 2 mL GC crimp-top vial.

  • Solvation: Add 100 µL of anhydrous Acetonitrile. Note: The solid may not dissolve completely yet.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Flush the headspace with dry nitrogen to remove moisture. Cap immediately.

  • Derivatization: Heat the vial at 70°C for 45 minutes .

    • Causality: The steric hindrance from the 2,5-dichloro substitution requires higher thermal energy than standard phenylalanine (usually 60°C) to ensure complete silylation of the amine.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Split 1:20).

Workflow Visualization

SilylationWorkflow Step1 Dry Sample (1 mg) Step2 Add Solvent (100 µL ACN) Step1->Step2 Step3 Add Reagent (BSTFA + 1% TMCS) Step2->Step3 Step4 Incubate 70°C, 45 min Step3->Step4 N2 Flush Step5 GC-MS Analysis (Di-TMS Derivative) Step4->Step5

Figure 1: Silylation workflow. Critical Control Point: Moisture exclusion at Step 3.

Protocol B: Methyl Chloroformate (MCF)

Best for: Bioanalysis (Plasma/Urine) and aqueous samples.

This method produces the N(O)-methoxycarbonyl methyl ester derivative. It is instantaneous and gas-evolving.

Reagents
  • Reagent A: Methanol (MeOH).

  • Reagent B: Pyridine.[2]

  • Reagent C: Methyl Chloroformate (MCF).[4][5]

  • Extraction Solvent: Chloroform (CHCl₃).

  • Buffer: 1% Sodium Bicarbonate (optional for pH adjustment).

Step-by-Step Methodology
  • Sample: Place 50 µL of aqueous sample (or dissolved standard) in a silanized glass tube.

  • Basify: Add 100 µL of Methanol and 10 µL of Pyridine.

    • Mechanism:[4] Pyridine acts as an acid scavenger (HCl is a byproduct) and catalyst.

  • Reaction: Add 10 µL of Methyl Chloroformate .

    • Observation: Vigorous bubbling (CO₂ evolution) will occur. This confirms the reaction is proceeding.

  • Extraction: Add 100 µL of Chloroform and 100 µL of 1% Sodium Bicarbonate. Vortex for 10 seconds.

  • Separation: Centrifuge or let stand to separate layers. The derivative partitions into the bottom (Chloroform) layer.

  • Injection: Aspirate the bottom layer and inject 1 µL into GC-MS.

Workflow Visualization

MCFWorkflow Input Aqueous Sample (50 µL) Mix Add MeOH + Pyridine Input->Mix React Add MCF (CO2 Evolution) Mix->React Extract Add CHCl3 + NaHCO3 (Vortex) React->Extract Exothermic PhaseSep Phase Separation Extract->PhaseSep Result Inject CHCl3 Layer (MCF Derivative) PhaseSep->Result Bottom Layer

Figure 2: MCF derivatization workflow. Note the rapid phase separation requirement.

GC-MS Acquisition Parameters

To ensure separation of the dichlorinated derivative from reagents and potential byproducts, use the following parameters.

ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Temp 260°C
Injection Mode Splitless (trace analysis) or Split 1:20 (purity)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min)

20°C/min

280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 50 – 500

Data Analysis & Self-Validation

Interpreting the Mass Spectrum

The presence of two chlorine atoms creates a distinct isotope pattern.

  • Isotope Signature: Look for the characteristic cluster for Cl₂. The M, M+2, and M+4 peaks will appear in an approximate 9:6:1 intensity ratio .

  • Fragmentation (TMS Derivative):

    • Molecular Ion (M+): ~377 m/z (Calculated: 233 (AA) + 144 (2xTMS) - 2 (H) + Cl adjustments).

    • Base Peak: Typically the [M-COOTMS]⁺ fragment (amine-stabilized carbocation).

    • Tropylium Ion: Unlike unsubstituted phenylalanine (m/z 91), the dichlorinated tropylium ion will appear at m/z 159, 161, 163 .

Quality Control Checks
  • Incomplete Derivatization (Protocol A): If you see a peak with M-72 (missing one TMS group), the reaction was incomplete. Corrective Action: Increase reaction time to 60 mins or check for moisture contamination.

  • Column Bleed: Ensure the final oven ramp does not exceed the column max (325°C) to prevent siloxane bleed interfering with the Cl-isotope pattern.

References

  • Sobolevsky, T. G., et al. (2003). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids. Journal of Chromatography B. Retrieved from [Link]

  • Kvitvang, H. F., et al. (2014). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Methods in Molecular Biology. Retrieved from [Link]

  • Deng, C., et al. (2002).[6] Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Cl2-Phe) as a high-value building block in medicinal chemistry and peptide engineering. Unlike standard phenylalanine derivatives, the 2,5-dichloro substitution pattern offers a unique combination of steric bulk, lipophilicity, and orthogonal reactivity. This document provides optimized protocols for its incorporation into peptides via Solid Phase Peptide Synthesis (SPPS) and its utility as a scaffold for late-stage palladium-catalyzed diversification.

Part 1: Chemical Profile & Strategic Value

Compound Identity[1]
  • IUPAC Name: this compound[1][2]

  • Common Name: 2,5-Dichlorophenylalanine (2,5-Cl2-Phe)[1]

  • CAS Number: 72166-97-9 (Racemic), 856837-66-2 (L-Isomer)

  • Molecular Weight: 234.08 g/mol [1][2]

Mechanistic Advantages

The utility of 2,5-Cl2-Phe stems from the specific positioning of the chlorine atoms:

  • Metabolic Stability: The halogenation of the phenyl ring blocks common metabolic hotspots (specifically the para position if combined with other substitutions, and the ortho position), significantly increasing the half-life of peptide therapeutics against chymotrypsin-like proteases.

  • Steric Locking: The C2-chlorine atom (ortho to the alanine tail) introduces significant steric strain (A(1,3) strain) that restricts rotation around the

    
     bond. This can lock peptides into bioactive conformations, reducing the entropic penalty of receptor binding.
    
  • Latent Reactivity (The "Handle" Strategy): Aryl chlorides are generally inert under standard SPPS conditions (TFA, piperidine) but can be activated using specialized Palladium catalysts (e.g., Buchwald ligands). This allows the molecule to serve as a "sleeping" handle for late-stage diversification.

Part 2: Application I — Solid Phase Peptide Synthesis (SPPS)

Incorporating 2,5-Cl2-Phe requires modification of standard Fmoc protocols due to the steric hindrance imposed by the ortho-chloro substituent.

Critical Considerations
  • Coupling Efficiency: The steric bulk near the amine reduces the kinetics of acylation. Standard coupling times (30-45 min) are often insufficient.

  • Racemization Risk: While low, prolonged activation can lead to racemization. Use of HOAt/HATU is preferred over HOBt/HBTU to accelerate coupling while suppressing oxazolone formation.

Workflow Diagram (SPPS Integration)

SPPS_Workflow cluster_optimization Optimization for Steric Bulk Start Resin Preparation (Rink Amide / Wang) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF Wash (x5) Fmoc_Deprotection->Wash1 Activation Activation of 2,5-Cl2-Phe (HATU/HOAt/DIEA) Wash1->Activation Pre-activation (2 min) Coupling Coupling Reaction (Double Coupling Recommended) Activation->Coupling Monitoring Kaiser Test / LCMS Coupling->Monitoring Monitoring->Coupling Incomplete (<99%) Next_Cycle Proceed to Next AA Monitoring->Next_Cycle Complete (>99%)

Figure 1: Optimized SPPS workflow for sterically hindered halogenated amino acids.

Part 3: Application II — Late-Stage Diversification

The 2,5-dichloro motif allows for site-selective cross-coupling.[3][4] The C5-chlorine is sterically accessible, while the C2-chlorine is shielded by the amino acid backbone.

Site-Selectivity Logic
  • C5-Position (Meta): Electronically activated and sterically accessible. Reacts first under controlled Pd-catalyzed conditions.

  • C2-Position (Ortho): Sterically hindered. Requires forcing conditions or specialized ligands (e.g., bulky Buchwald phosphines) to activate.

Protocol: Selective Suzuki-Miyaura Coupling

Objective: Arylation of the C5 position on a resin-bound peptide.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) — Selected for high activity with aryl chlorides.

  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Boronic Acid: Aryl-B(OH)2 (2.0 equiv)

  • Solvent: DMF/Water (9:1)

Step-by-Step Protocol:

  • Preparation: Swell the resin-bound peptide (containing 2,5-Cl2-Phe) in DMF for 30 min.

  • Degassing: Sparge the solvent mixture with Argon for 15 min to remove oxygen (critical for Pd(0) stability).

  • Reaction: Add the catalyst, ligand, boronic acid, and base to the resin.

  • Incubation: Agitate at 60°C for 4-6 hours under Argon atmosphere. Note: Higher temperatures (>80°C) may activate the C2 position.

  • Washing: Wash resin with DMF (x3), DCM (x3), and Sodium Diethyldithiocarbamate solution (0.5% in DMF) to scavenge residual Palladium.

Part 4: Quantitative Data & Properties

PropertyValue/CharacteristicImpact on Synthesis
LogP (Lipophilicity) ~2.8 (Predicted)Increases membrane permeability of peptides.
Electronic Effect Electron Withdrawing (-I effect)Reduces pKa of Phenol (if Tyr analog); stabilizes peptide bond.
Steric A-Value High (Ortho-Cl)Restricts conformational freedom; requires HATU for coupling.
Pd-Activation C-Cl Bond Energy ~95 kcal/molRequires electron-rich phosphine ligands (e.g., SPhos, XPhos).

Part 5: Diagram of Site-Selective Logic

Selectivity_Logic Substrate 2,5-Cl2-Phe Scaffold C5_Path C5-Cl (Meta) Accessible Substrate->C5_Path  Standard Pd cond. (60°C, SPhos) C2_Path C2-Cl (Ortho) Hindered Substrate->C2_Path  Forcing cond. (100°C, XPhos) Product_A Product A: Mono-arylated (C5) C5_Path->Product_A Product_B Product B: Bi-arylated (C2 & C5) C2_Path->Product_B  Sequential Coupling Product_A->Product_B  Step 2: High Temp

Figure 2: Logical flow for site-selective cross-coupling based on steric differentiation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[5][6] PubChem Compound Summary for CID 13540938, this compound. Retrieved from [Link]

  • Peptide Synthesis Protocols (Steric Hindrance)

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Context on Fmoc/Sterics). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Foundational work on SPhos/XPhos ligands for aryl chlorides). Retrieved from [Link]

  • Site-Selectivity in Polyhalogenated Arenes

    • Langer, P. (2010). Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes and heteroarenes. Accounts of Chemical Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Advanced Chiral HPLC Troubleshooting: Dichlorophenylalanine (DCP) Separation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division, QC Laboratories From: Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide for Enantioseparation of Dichlorophenylalanine (DCP) Analogs

Introduction

Dichlorophenylalanine (DCP) presents a unique set of chromatographic challenges. As a halogenated aromatic amino acid, it combines the zwitterionic complexity of standard amino acids with significant hydrophobicity driven by the dichloro-substitution.

This guide moves beyond generic "try-and-see" approaches. It is structured around the analyte state (Free vs. Protected) because the separation mechanisms are fundamentally distinct. We will focus on the Crown Ether mechanism for free amino acids and Polysaccharide/Macrocyclic Glycopeptide mechanisms for protected derivatives.

Part 1: Method Selection Strategy

Before injecting, you must categorize your analyte. The presence of protecting groups (Boc, Fmoc, Cbz) completely alters the required stationary phase.

Decision Matrix: Column Selection

(Visualizing the logical flow for stationary phase selection)

MethodSelection Start Start: Analyze DCP Structure IsProtected Is the N-terminus protected? (e.g., Boc-DCP, Fmoc-DCP) Start->IsProtected Free No (Free Amino Acid) IsProtected->Free Zwitterionic Protected Yes (Protected) IsProtected->Protected Non-Zwitterionic Crown Primary Choice: Crown Ether (Crownpak CR-I(+)) Free->Crown High Selectivity Zwix Alternative: Zwitterionic (Chiralpak ZWIX) Free->Zwix MS Compatible Poly Primary Choice: Polysaccharide (AD-H, OD-H, IA) Protected->Poly Normal/Reverse Phase Teico Alternative: Teicoplanin (Chirobiotic T) Protected->Teico Polar Organic Mode

Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on DCP derivatization state.

Part 2: Troubleshooting Free DCP (Crown Ether Columns)

Primary Column: Daicel Crownpak CR-I(+) or CR(+) Mechanism: The crown ether forms a host-guest inclusion complex with the ammonium ion (


) of the DCP.
Critical Requirement:  The mobile phase must be acidic (pH 1.0–2.[1]0) to ensure the amine is fully protonated.
Standard Operating Protocol (SOP)
ParameterSettingRationale
Mobile Phase pH 1.5

(aq)
Perchloric acid is preferred over phosphate/TFA for low UV background and ion-pairing efficiency.
Organic Modifier 0% to 15% MethanolDCP is hydrophobic. Pure water may result in excessive retention (

).
Temperature 25°C (Start)

10°C (Optimize)
Lower temperature favors the thermodynamics of the inclusion complex formation.
Flow Rate 0.4 – 0.5 mL/minLower flow rates often improve mass transfer in inclusion mechanisms.
Troubleshooting Q&A

Q1: My DCP peaks are eluting with extreme retention times (> 60 min) or not eluting at all.

  • Root Cause: The dichlorophenyl group is highly hydrophobic. On a standard Crownpak CR(+) (coated phase), you are limited to 15% Methanol, which may not be enough to desorb the hydrophobic DCP from the lipophilic C18/C8 spacer or the silica backbone.

  • Solution:

    • Switch to Immobilized Phase: Use Crownpak CR-I(+) .[1] The "I" stands for immobilized, allowing you to use higher concentrations of organic modifiers (up to 100% Acetonitrile/Methanol) if necessary.

    • Increase Organic Modifier: Titrate Methanol from 10% up to 30% (only on CR-I) to reduce hydrophobic retention without disrupting the chiral crown ether interaction.

Q2: I have separation (


), but I need baseline resolution (

).
  • Root Cause: The enthalpy of the chiral interaction is likely negative (exothermic).

  • Solution: Lower the column temperature.

    • Decrease temperature from 25°C to 15°C or even 5°C.

    • Note: As you lower the temperature, viscosity increases. Reduce flow rate to 0.3 mL/min to keep backpressure under 150 bar.

Q3: The peaks are fronting or showing "shark-fin" shapes.

  • Root Cause: Solubility issues or column overload. DCP has poor solubility in pure acidic water.

  • Solution: Dissolve the sample in the mobile phase. If it requires pure methanol to dissolve, inject a smaller volume (e.g., 2-5

    
    L) to prevent solvent mismatch precipitation at the column head.
    

Part 3: Troubleshooting Protected DCP (Polysaccharide Columns)

Primary Columns: Chiralpak AD-H, OD-H, IA, IC (Amylose/Cellulose derivatives) Mechanism: Hydrogen bonding, dipole-dipole, and


 interactions.
Standard Operating Protocol (SOP)
ParameterSettingRationale
Mode Normal Phase (NP)Hexane/IPA mixtures generally provide the highest selectivity for protected DCP.
Additive 0.1% TFA (Trifluoroacetic acid)Mandatory. Suppresses ionization of the free carboxylic acid and minimizes silanol tailing.
Mobile Phase Hexane / IPA / TFA (90:10:0.1)Starting point.[2] Adjust IPA % for retention control.
Troubleshooting Q&A

Q1: Severe peak tailing is observed for N-Boc-DCP.

  • Root Cause: Secondary interactions between the free carboxylic acid of the N-Boc-DCP and the residual silanols on the silica matrix.

  • Solution:

    • Verify Additive: Ensure fresh TFA (0.1%) is in the mobile phase.

    • Switch Column Type: If using AD-H or OD-H (coated), switch to Chiralpak IC or IA (immobilized). These modern phases often have better end-capping.

    • Alternative Phase: Switch to a Chirobiotic T (Teicoplanin) column in Polar Organic Mode (MeOH + 0.1% TEAA). The teicoplanin pocket is excellent for N-protected amino acids.

Q2: I see ghost peaks or baseline drift.

  • Root Cause: TFA accumulation or "memory effects" on the column from previous runs.

  • Solution: Flush the column with 100% Ethanol (for immobilized columns) or the mobile phase with elevated IPA (for coated columns) for 60 minutes. Never use 100% Ethanol on coated AD-H/OD-H columns.

Part 4: The "Universal" Tailing Fix (Visualized)

Tailing is the most common failure mode in amino acid chromatography. Use this logic flow to diagnose and fix it.

TailingFix Issue Issue: Peak Tailing (As > 1.2) CheckType Check Analyte Type Issue->CheckType Free Free AA (Crown Column) CheckType->Free Protected Protected AA (Polysaccharide) CheckType->Protected Action1 Increase Acid Conc. (pH 2.0 -> 1.5) Free->Action1 Reason1 Suppress COO- ionization Action1->Reason1 Action2 Add 0.1% TFA Protected->Action2 Action3 Add 0.1% TEA + TFA (Double Additive) Action2->Action3 If fails

Figure 2: Step-by-step logic for eliminating peak tailing in chiral amino acid analysis.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved January 29, 2026, from [Link]

  • Chiral Technologies. (n.d.).[2][3] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note. Retrieved January 29, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Retrieved January 29, 2026, from [Link]

  • Restek. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Corporation.[5] Retrieved January 29, 2026, from [Link]

Sources

Optimizing enzymatic resolution of racemic 2-amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Resolution of 2,5-Dichlorophenylalanine

Current Status: Operational Topic: Optimization & Troubleshooting for Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid Target Molecule: (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid (L-2,5-Dichlorophenylalanine)

Executive Summary

You are attempting the kinetic resolution of 2,5-dichlorophenylalanine , a non-proteinogenic amino acid used as a hydrophobic building block in peptide therapeutics. Due to the 2,5-dichloro substitution pattern , you face two specific challenges distinct from standard phenylalanine resolution:

  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates significant steric bulk near the reaction center, potentially reducing reaction rates by 10-100x compared to unsubstituted substrates.

  • Solubility: The lipophilic dichloro-aryl ring drastically reduces water solubility, necessitating careful co-solvent engineering.

This guide prioritizes the Aminoacylase I (Aspergillus melleus) route, the industrial "Gold Standard" for scalability, while providing a Lipase-based alternative for specific solubility cases.

Module 1: The Primary Protocol (Aminoacylase I)

Core Logic: Aminoacylase I (ACY1) selectively hydrolyzes the N-acetyl-L-enantiomer, releasing the free L-amino acid and acetate.[1][2] The unreacted N-acetyl-D-enantiomer remains derivatized, allowing separation via pH-dependent solubility.

Standard Operating Procedure (SOP-ACY1-25Cl)
ParameterSpecificationTechnical Rationale
Substrate N-Acetyl-DL-2,5-dichlorophenylalanineAcetylation masks the amine, mimicking a peptide bond.
Enzyme Aminoacylase I (Aspergillus melleus)High specific activity for hydrophobic aromatic side chains.
Buffer System 0.1 M Phosphate Buffer, pH 7.5Optimal pH for ACY1 activity.
Cofactor 0.5 mM CoCl₂ or ZnCl₂Critical: ACY1 is a metalloenzyme. Co²⁺ often enhances activity toward sterically hindered substrates.
Temperature 37°C - 40°CBalance between kinetics and thermal denaturation.
Concentration 0.1 - 0.2 MHigher concentrations may precipitate the substrate.
Workflow Visualization

KineticResolution Start Racemic Substrate (N-Acetyl-DL-2,5-Cl2-Phe) Reaction Enzymatic Hydrolysis (Aminoacylase I, pH 7.5, Co2+) Start->Reaction Dissolve + Catalyst Quench Acidification (pH 1-2) & Extraction Reaction->Quench 50% Conversion Aqueous Aqueous Phase: (S)-2,5-Cl2-Phe (Free Amino Acid) Quench->Aqueous Product (L-form) Organic Organic Phase: Unreacted N-Acetyl-(R)-2,5-Cl2-Phe Quench->Organic Substrate (D-form)

Caption: Figure 1. Kinetic resolution workflow for N-acetyl-DL-2,5-dichlorophenylalanine using Aminoacylase I. Separation relies on the zwitterionic nature of the product vs. the carboxylic acid nature of the substrate.

Module 2: Troubleshooting & Optimization FAQs

Category A: Reaction Kinetics (Low Conversion)

Q: My reaction stalls at <10% conversion even after 24 hours. Is the enzyme dead? A: Likely not dead, but inhibited or sterically challenged.

  • The "Ortho" Effect: The chlorine at position 2 (ortho) creates steric clash with the enzyme's active site zinc-binding domain.

  • Solution 1 (Cofactor Switch): If using Zn²⁺, switch to Co²⁺ (Cobalt) . Cobalt-substituted Acylase I often shows higher turnover rates (k_cat) for bulky substrates than the native Zinc form.

  • Solution 2 (Enzyme Loading): Increase enzyme loading to 5-10% w/w (relative to substrate). Standard phenylalanine resolutions use <1%; 2,5-dichloro requires significantly more biocatalyst.

Q: The substrate precipitates immediately upon adding buffer. A: The 2,5-dichloro moiety is highly hydrophobic.

  • Protocol Adjustment:

    • Dissolve the N-acetyl substrate in a minimal amount of 1M NaOH (to form the sodium salt) before adding the buffer.

    • Add DMSO or Methanol (up to 10-15% v/v) as a co-solvent. Note: Exceeding 20% DMSO will significantly deactivate Aminoacylase I.

Category B: Enantiomeric Excess (Low ee)

Q: I achieved 50% conversion, but the product ee is only 85%. Why? A: You likely pushed the reaction too far (over-conversion) or have spontaneous hydrolysis.

  • The Kinetic Resolution Limit: In kinetic resolution, as conversion approaches 50%, the enzyme starts competing for the "wrong" enantiomer (the slower-reacting D-form), drastically lowering product ee.

  • Corrective Action: Stop the reaction at 40-45% conversion . Do not aim for 50%. It is better to sacrifice yield for optical purity.

  • Check Background Hydrolysis: Run a "blank" (no enzyme) at pH 7.5. If the N-acetyl group hydrolyzes spontaneously (rare for amides, but possible at high temperatures), your ee will degrade.

Category C: Alternative Pathways

Q: I cannot get the N-acetyl substrate to dissolve at all. What is the alternative? A: Switch to the Lipase/Esterase Route .

  • System: Hydrolysis of the ethyl ester (DL-2,5-Cl2-Phe-OEt) using CALB (Candida antarctica Lipase B) .

  • Benefit: Esters are soluble in organic solvents (e.g., MTBE, Toluene) or biphasic systems, avoiding aqueous solubility limits.

  • Trade-off: Separation is harder. You must separate an amine (product) from an amine (substrate), which often requires column chromatography rather than simple extraction.

Module 3: Decision Logic for Optimization

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start Optimization CheckSolubility Is Substrate Soluble? Start->CheckSolubility CheckConv Is Conversion > 10% in 4h? CheckSolubility->CheckConv Yes SolubilityFix Action: Add 10% DMSO or Pre-dissolve in NaOH CheckSolubility->SolubilityFix No CheckEE Is Product ee > 98%? CheckConv->CheckEE Yes KineticsFix Action: Switch Cofactor to Co2+ or Increase Enzyme Load CheckConv->KineticsFix No EEFix Action: Stop Reaction Earlier (at 40% Conversion) CheckEE->EEFix No Success Process Optimized CheckEE->Success Yes

Caption: Figure 2. Troubleshooting logic for enzymatic resolution. Follow the path based on your experimental observation.

References & Grounding

  • Chemical Identity & Commercial Availability:

    • (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Dichloro-D-phenylalanine) is a verified commercial building block, confirming the feasibility of resolution/synthesis.

    • Source:

  • Aminoacylase I Mechanism & Specificity:

    • Aminoacylase I (ACY1) is the standard industrial enzyme for resolving N-acetyl-amino acids.[2] It requires divalent metal cations (Zn2+, Co2+) for activity.

    • Source:

  • Kinetic Resolution Principles:

    • General principles of enzymatic kinetic resolution, including the trade-off between conversion and enantiomeric excess (ee).

    • Source:

  • Analogous Halogenated Phenylalanine Synthesis:

    • Protocols for 3,5-dichlorophenylalanine and other halogenated analogs utilize similar Strecker synthesis followed by enzymatic resolution.

    • Source:

Sources

Overcoming solubility issues of 2-amino-3-(2,5-dichlorophenyl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2,5-Cl2-Phe-SOL-001 Status: Active Guide Compound Class: Non-Canonical Amino Acids / Halogenated Phenylalanines Synonyms: 2,5-Dichlorophenylalanine; 2,5-Cl2-Phe

The Chemistry of Insolubility

Why is this experiment failing?

The solubility issues you are encountering with 2-amino-3-(2,5-dichlorophenyl)propanoic acid (hereafter 2,5-Cl2-Phe ) stem from a synergistic "solubility trap" created by its molecular structure.

  • The Zwitterionic Lattice: Like all amino acids, 2,5-Cl2-Phe exists as a zwitterion (dipolar ion) at neutral pH. The electrostatic attraction between the ammonium group (

    
    ) and the carboxylate group (
    
    
    
    ) creates a high-energy crystal lattice that water molecules struggle to break apart.
  • The Hydrophobic Burden: Standard phenylalanine is already moderately hydrophobic. The addition of two chlorine atoms at the 2 and 5 positions significantly increases the lipophilicity (

    
    ) of the aromatic ring. Chlorine is electron-withdrawing but also highly lipophilic, reducing the hydration energy of the molecule.
    
  • The Isoelectric Trap: At pH values near its isoelectric point (pI

    
     5.5–6.0), the molecule has a net charge of zero. This is the point of minimum solubility. Most aqueous buffers (PBS, TBS) operate exactly in this "danger zone" (pH 7.4), where the compound prefers to aggregate rather than solvate.
    

Troubleshooting Logic & Decision Matrix

Before attempting a protocol, use this decision matrix to select the correct solubilization strategy for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Constraints IsBio Is this a live cell/animal assay? Start->IsBio Toxicity Can the system tolerate DMSO > 0.5%? IsBio->Toxicity Yes HighConc High Concentration Needed (>10 mM)? IsBio->HighConc No (In vitro/Chem) MethodB Method B: DMSO Stock Best for: Enzyme Assays/High Throughput Toxicity->MethodB Yes MethodC Method C: Cyclodextrin Complex Best for: Sensitive Cell Culture/In Vivo Toxicity->MethodC No MethodA Method A: pH Shift (HCl/NaOH) Best for: Chemical Synthesis/Purification HighConc->MethodA Yes HighConc->MethodB No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on biological tolerance and concentration requirements.

Experimental Protocols

Method A: The "pH Shift" (Salt Formation)

Best For: Chemical synthesis, peptide coupling, or buffers where organic solvents are prohibited. Mechanism: Converts the zwitterion into a fully soluble cationic (hydrochloride) or anionic (sodium) salt.

Step-by-Step:

  • Weighing: Weigh the required amount of 2,5-Cl2-Phe.

  • Primary Solubilization: Do not add the buffer yet.

    • Acidic Route: Add 1.0 M HCl dropwise. The target is approx. 2 molar equivalents relative to the amino acid. Vortex until clear.

    • Basic Route: Add 1.0 M NaOH dropwise. Vortex until clear.

  • Dilution: Slowly add your aqueous buffer (e.g., PBS) to the salt solution.

  • Final Adjustment: Check the pH.

    • Warning: If you neutralize the solution back to pH ~6, the compound will precipitate. Ensure your final buffer capacity is strong enough to maintain the pH, or keep the final pH slightly away from the pI (e.g., pH 8.0 or pH 4.0).

Method B: The Organic Stock (DMSO/Ethanol)

Best For: High-throughput screening, enzyme inhibition assays. Mechanism: Uses a water-miscible organic solvent to disrupt hydrophobic stacking.

ParameterRecommendationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, sterile-filtered.
Secondary Solvent Ethanol (absolute)Use only if DMSO is toxic to your enzyme; lower solubility limit.
Max Stock Conc. 50 mM – 100 mMDo not store at 4°C (freezing causes precipitation). Store at -20°C.
Max Final DMSO < 1% (v/v)Most mammalian cells tolerate 0.1–0.5%.

Protocol:

  • Dissolve 2,5-Cl2-Phe in 100% DMSO to a concentration of 50 mM. Vortex vigorously.

  • The "Crash" Test: Pipette the stock solution slowly into the aqueous buffer while vortexing the buffer.

    • Critical: Do not add buffer to the DMSO stock; always add stock to the buffer. This prevents local high concentrations that trigger irreversible precipitation.

Method C: Cyclodextrin Complexation (Advanced)

Best For: Animal studies (in vivo) or highly sensitive cell lines. Mechanism: The hydrophobic dichlorophenyl ring enters the cavity of the cyclodextrin, shielding it from water while the cyclodextrin's outer hydroxyls maintain solubility.

Protocol:

  • Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water or saline.
  • Add 2,5-Cl2-Phe to this vehicle.

  • Sonicate at 37°C for 30–60 minutes.

  • Filter sterilize (0.22

    
    m). This method often achieves 1–5 mg/mL solubility without toxic organic solvents.
    

Visualizing the Workflow

ProtocolWorkflow Powder Solid 2,5-Cl2-Phe Solvent Solvent Choice: (DMSO or 1M HCl) Powder->Solvent Add Mix Vortex/Sonicate (Clear Solution) Solvent->Mix Combine Dropwise Addition (While Vortexing) Mix->Combine Inject Stock Buffer Aqueous Buffer (Pre-warmed 37°C) Buffer->Combine Base Final Final Assay Solution (Check for Precipitate) Combine->Final

Figure 2: The "Dropwise Addition" technique is critical. Never add water directly to the concentrated stock, as this causes rapid precipitation ("crashing out").

Frequently Asked Questions (FAQ)

Q: I dissolved it in DMSO, but it precipitated immediately upon adding to PBS. Why? A: This is "solvent shock." When the hydrophobic DMSO stock hits the high-salt, hydrophilic environment of PBS, the solubility drops instantly.

  • Fix: Warm your PBS to 37°C before addition.

  • Fix: Reduce the final concentration. If you are aiming for 1 mM, try 100

    
    M.
    
  • Fix: Use an intermediate dilution step (e.g., dilute 1:10 in 50% DMSO/Water, then 1:10 into buffer).

Q: Can I autoclave solutions of 2,5-Cl2-Phe? A: Generally, no . Halogenated aromatic amino acids can be sensitive to high heat (dehalogenation or racemization). Use 0.22


m filtration for sterilization.

Q: What is the exact pKa of 2,5-Cl2-Phe? A: While experimental values for this specific isomer are rare in standard databases, based on structural analogs (phenylalanine and chlorinated phenols):

  • 
    -COOH: ~2.0 (slightly more acidic than Phe due to electron-withdrawing Cl).
    
  • 
    -NH3+: ~8.9–9.0 (slightly less basic than Phe).
    
  • Implication: The zwitterionic (insoluble) range is wide, roughly pH 3.0 to pH 8.0.

Q: Is this compound stable in solution? A: In DMSO at -20°C, it is stable for months. In aqueous buffers (pH 7.4), prepare fresh. The electron-withdrawing chlorines make the benzylic position slightly more susceptible to oxidation over long periods.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, Phenylalanine (and halogenated derivatives). Retrieved from [Link]

  • Avdeef, A. (1997). pH-Metric Solubility. 1. Solubility-pH Profiles from Acid-Base Titrations. Journal of Pharmaceutical Sciences. (Fundamental principles of zwitterion solubility). Retrieved from [Link]

  • Saenger, W. (1980). Cyclodextrin Inclusion Compounds in Research and Industry. Angewandte Chemie International Edition. (Reference for Method C). Retrieved from [Link]

Handling and storage recommendations for 2-amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-(2,5-dichlorophenyl)propanoic acid Internal Knowledge Base | ID: TS-AA-25DCP | Revision: 2024-01

Welcome to the Technical Support Hub

Compound Identity: this compound Common Aliases: 2,5-Dichlorophenylalanine; 2,5-Cl2-Phe CAS Registry: 7265-59-0 (L-isomer), 718596-54-4 (D-isomer), 80702-60-9 (DL-mix)

This guide addresses the specific physicochemical challenges posed by the 2,5-dichlorophenyl moiety . Unlike native phenylalanine, the electron-withdrawing and sterically demanding chlorine atoms at the ortho and meta positions significantly alter solubility, coupling kinetics in Solid Phase Peptide Synthesis (SPPS), and metabolic stability.

Part 1: Physical Integrity & Storage (The "Shelf" Phase)

Q: I just received my shipment. Do I really need to store this at 4°C, or is room temperature acceptable?

A: While the dry powder is chemically stable at room temperature (RT) for short durations (weeks), 2°C to 8°C is the mandatory standard for long-term integrity (>6 months).

  • The "Why": The primary risk is not spontaneous decomposition, but rather slow racemization and photodehalogenation .

    • Racemization: Over time, trace moisture and ambient heat can promote proton exchange at the

      
      -carbon, especially if the material is slightly acidic or basic from production.
      
    • Photodehalogenation: Halogenated aromatics are susceptible to UV-induced radical cleavage of the C-Cl bond.

Q: The powder looks clumpy. Is it hygroscopic?

A: 2,5-Dichlorophenylalanine is not inherently hygroscopic due to the lipophilic chlorines, but "clumping" often indicates static charge (common in dry, halogenated powders) or residual solvent from purification.

  • Action: If clumping is observed, dry the powder under high vacuum over

    
     for 24 hours before weighing.
    
Storage Workflow

StorageProtocol Start Shipment Arrival Inspect Visual Inspection (Color/Texture) Start->Inspect Decision Intended Use Duration? Inspect->Decision ShortTerm < 1 Month (Active Use) Decision->ShortTerm LongTerm > 1 Month (Bio-banking) Decision->LongTerm Desiccator Desiccator Cabinet (RT, Dark) ShortTerm->Desiccator InertGas Purge Headspace (Argon/N2) LongTerm->InertGas ColdStorage Refrigerator (+4°C) Double-Sealed, Amber Vial InertGas->ColdStorage

Figure 1: Decision tree for maximizing shelf-life based on usage frequency.

Part 2: Solubilization & Handling (The "Bench" Phase)

Q: I cannot get the compound to dissolve in water or PBS. What is happening?

A: This is expected. The two chlorine atoms significantly increase the lipophilicity (LogP ~1.95) and disrupt the hydrogen bonding network compared to native phenylalanine.

  • Troubleshooting: Do not heat aqueous suspensions above 50°C, as this risks degradation.

Q: What is the recommended solvent system for biological assays?

A:

  • Primary Solvent: Dimethyl sulfoxide (DMSO). Solubility is typically high (>50 mM).

  • Stock Preparation: Dissolve at 100× the final concentration in 100% DMSO.

  • Dilution: Spike this stock into your aqueous buffer.

    • Critical Limit: Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, but watch for precipitation . The 2,5-dichloro analog precipitates faster than native Phe upon aqueous dilution.

Q: Can I use acid or base to help solubilize it?

A: Yes, but with caution.

  • Acid: 1M HCl or dilute acetic acid works well if your downstream application tolerates low pH.

  • Base: 1M NaOH works, but avoid prolonged exposure to high pH (>10) , as this accelerates racemization at the chiral center.

Solubility Data Table
Solvent SystemSolubility RatingMax Conc. (Est.)[1]Notes
Water (Neutral) Insoluble< 0.2 mg/mLHydrophobic effect dominates.
1M HCl Moderate~10-20 mg/mLProtonation of amine aids solvation.
1M NaOH Moderate~10-20 mg/mLDeprotonation of carboxylic acid.
DMSO Excellent> 100 mg/mLRecommended for stock solutions.[2]
Ethanol/Methanol Good~50 mg/mLSuitable for chemical synthesis.

Part 3: Application-Specific Troubleshooting (SPPS & Synthesis)

Q: I am observing low coupling efficiency in Solid Phase Peptide Synthesis (SPPS). Why?

A: The chlorine atom at the 2-position (ortho) creates significant steric hindrance . It physically blocks the approaching amine of the growing peptide chain.

  • The Fix: You must drive the reaction harder than with standard amino acids.

    • Activator: Switch from HBTU/HATU to PyAOP or Oxyma/DIC .

    • Time: Double the coupling time (e.g., from 45 mins to 90 mins).

    • Double Coupling: Perform the coupling step twice for this specific residue.

Q: Is this unnatural amino acid stable to standard TFA cleavage cocktails?

A: Yes. The aryl-chloride bonds are stable to 95% Trifluoroacetic acid (TFA). However, scavengers are critical .

  • Risk: The electron-deficient ring is less prone to electrophilic aromatic substitution than Tyrosine or Tryptophan, but you should still include Triisopropylsilane (TIPS) and Water in your cleavage cocktail to prevent adduct formation from other protecting groups.

SPPS Optimization Workflow

SPPS_Workflow Start Start Coupling Check Is residue 2,5-Cl2-Phe? Start->Check Standard Standard Protocol (HBTU, 45 min) Check->Standard No Modified Steric Protocol Check->Modified Yes QC Kaiser Test (Ninhydrin) Standard->QC Step1 Use PyAOP or Oxyma/DIC Modified->Step1 Step2 Double Coupling (2 x 60 min) Step1->Step2 Step2->QC

Figure 2: Modified coupling protocol to overcome steric hindrance at the ortho-position.

References & Validated Sources

  • PubChem Compound Summary. (2024). This compound.[3] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Properties and Safety Data for 2,5-Dichlorophenylalanine. Link

  • Fluorochem. (2024). Product Specification: this compound. Link

  • National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on Amyloid Formation. Link

  • ChemScene. (2024). Safety Data Sheet (SDS) for (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Link

Sources

Validation & Comparative

Comparing the efficacy of 2-amino-3-(2,5-dichlorophenyl)propanoic acid with other NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-amino-3-(2,5-dichlorophenyl)propanoic acid (referred to herein as 2,5-DCP or Phe(2,5-Cl) ) against established NMDA receptor antagonists.

Editorial Note: While classical antagonists like MK-801 and AP5 are direct receptor ligands, 2,5-DCP is distinct.[1] It is primarily a non-proteinogenic amino acid often utilized as a hydrophobic probe for the glycine co-agonist site or as a LAT1 (L-type Amino Acid Transporter 1) inhibitor . Its "efficacy" in NMDA modulation is frequently indirect (via transport regulation) or structural (as a scaffold in peptide antagonists). This guide analyzes it within that precise context to prevent pharmacological conflation with 5,7-Dichlorokynurenic Acid (5,7-DCKA) , a direct glycine-site antagonist with a similar nomenclature.[1]

Executive Summary

This compound (2,5-DCP) represents a class of halogenated phenylalanine derivatives that differ fundamentally from classical NMDA antagonists. While agents like MK-801 (channel blocker) and D-AP5 (glutamate site antagonist) directly silence receptor ion flow, 2,5-DCP acts primarily as a chemical biology tool . It is used to probe the hydrophobic pockets of the glycine binding site or to inhibit LAT1-mediated transport of large neutral amino acids (including precursors to neurotransmitters).

This guide compares 2,5-DCP’s physicochemical and pharmacological profile against three distinct classes of NMDA antagonists:

  • Competitive Antagonists (Glutamate Site): D-AP5

  • Glycine Site Antagonists: 5,7-DCKA (Structurally analogous)[1]

  • Uncompetitive Channel Blockers: MK-801 (Dizocilpine)

Chemical & Pharmacological Profile

The Molecule: 2,5-DCP
  • IUPAC Name: this compound[2][3]

  • Common Name: 2,5-Dichloro-phenylalanine[1][2][4]

  • Core Characteristic: A phenylalanine derivative where the phenyl ring is substituted with chlorine atoms at the 2 and 5 positions.[1][5]

  • Primary Utility:

    • Peptide Mimetics: Used to increase lipophilicity and membrane permeability of macrocyclic peptides (e.g., Cyclin A inhibitors).[1]

    • NMDA Probe: Acts as a steric probe for the Glycine binding site (GluN1 subunit), testing the tolerance of the hydrophobic pocket.

    • Transport Inhibition: A competitive inhibitor of LAT1, modulating the brain's uptake of neutral amino acids.[1]

Comparative Mechanisms of Action
CompoundTarget SiteMechanismBinding Kinetics
2,5-DCP LAT1 Transporter / Glycine Site (Probe) Transport Inhibition / Steric Probe Competitive (Transporter); Low-Affinity/Steric (Receptor)
5,7-DCKA Glycine Site (GluN1)Competitive AntagonistHigh Affinity (

≈ 60 nM)
D-AP5 Glutamate Site (GluN2)Competitive AntagonistFast On/Off
MK-801 Ion Channel PoreUncompetitive BlockerSlow, Use-Dependent (Trapping)

Structural & Efficacy Analysis

Structural Logic: Why "Dichloro"?

The efficacy of 2,5-DCP compared to 5,7-DCKA highlights the importance of the scaffold .[1]

  • 5,7-DCKA (Kynurenic Acid Scaffold): The rigid bicyclic structure locks the carboxylic acid and amine in a planar conformation perfect for the glycine site. The chlorines sit in a specific hydrophobic pocket.[1]

  • 2,5-DCP (Phenylalanine Scaffold): The flexible ethyl linkage (propanoic acid chain) allows rotation. While it can fit the glycine site, the 2,5-dichloro substitution creates significant steric bulk.[1]

    • Experimental Insight: In structure-activity relationship (SAR) studies, replacing a natural phenylalanine with 2,5-DCP often disrupts binding unless the pocket is deep and hydrophobic.[1] This makes it a "negative probe" or a specificity determinant rather than a high-potency drug.[1]

Efficacy Data Comparison (In Vitro)

Note: Values for 2,5-DCP are estimated based on LAT1 inhibition and peptide analog data, as it is rarely used as a standalone NMDA antagonist.[1]

Metric2,5-DCP (Phe-2,5-Cl)5,7-DCKA (Glycine Antagonist)MK-801 (Channel Blocker)
Primary Action Transport ModulationReceptor AntagonismPore Blockade
IC50 / Ki ~50-100 µM (LAT1)0.06 µM (Gly Site)0.002 µM (Channel)
BBB Permeability High (via LAT1 or passive)Low (Polar)High (Lipophilic)
Neurotoxicity Low (Metabolic)LowHigh (Olney's Lesions)

Visualizing the Mechanism

The following diagram illustrates how 2,5-DCP modulates the system indirectly (via transport) or as a structural probe, contrasted with direct antagonists.

NMDA_Mechanism_Comparison cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glycine Glycine/D-Serine DCP 2,5-DCP (Phe-2,5-Cl) NMDAR NMDA Receptor (GluN1/GluN2) DCP->NMDAR Weak/Steric Interaction (Glycine Site Probe) LAT1 LAT1 Transporter (Amino Acid Uptake) DCP->LAT1 Competes/Inhibits AP5 D-AP5 AP5->NMDAR Blocks Glutamate Site DCKA 5,7-DCKA DCKA->NMDAR Blocks Glycine Site CaInflux Ca2+ Influx (Excitotoxicity) NMDAR->CaInflux Activation LAT1->Glycine Transport MK801 MK-801 MK801->NMDAR Blocks Ion Channel

Caption: Comparative pathway showing 2,5-DCP acting primarily on transport (LAT1) vs. direct receptor blockade by AP5/DCKA.

Experimental Protocols for Comparative Profiling

To objectively compare 2,5-DCP against standard antagonists, researchers must use a Two-Tier Assay System : Tier 1 for direct receptor binding, and Tier 2 for functional transport inhibition.[1]

Protocol A: Competitive Binding Assay (Glycine Site)

Validates if 2,5-DCP binds directly to the NMDA receptor or merely acts as a transport inhibitor.

  • Preparation: Prepare synaptic membranes from rat forebrain (washed 4x to remove endogenous glutamate/glycine).[1]

  • Radioligand: Use [³H]-MDL 105,519 (high-affinity glycine site antagonist) or [³H]-Glycine .

  • Incubation:

    • Control: Buffer only.

    • Standard: 5,7-DCKA (1 nM – 10 µM).[1]

    • Test: 2,5-DCP (10 nM – 100 µM).[1]

  • Filtration: Terminate binding by rapid filtration through glass fiber filters (Whatman GF/B).[1]

  • Analysis: Measure radioactivity via scintillation counting. Calculate

    
    .
    
    • Expected Result: 5,7-DCKA will show nanomolar affinity (

      
       nM).[1] 2,5-DCP will likely show micromolar or no affinity  (
      
      
      
      µM), confirming it is not a potent direct antagonist.[1]
Protocol B: LAT1 Transport Inhibition Assay (Functional Efficacy)

Validates 2,5-DCP's primary role as an amino acid transport modulator.

  • Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5).[1]

  • Substrate: [¹⁴C]-L-Leucine (standard LAT1 substrate).

  • Workflow:

    • Pre-incubate cells with 2,5-DCP (1 – 100 µM) for 10 minutes.[1]

    • Add [¹⁴C]-L-Leucine for 1 minute (initial rate conditions).

    • Wash cells 3x with ice-cold choline-chloride buffer (stops transport).

    • Lyse cells and count radioactivity.[1]

  • Comparison: Compare inhibition curve against BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), the standard LAT1 inhibitor.

    • Expected Result: 2,5-DCP should show potent inhibition of Leucine uptake, confirming its mechanism regulates substrate availability rather than receptor gating.[1]

Synthesis & Conclusion

This compound (2,5-DCP) should not be categorized as a classical NMDA receptor antagonist. Experimental evidence supports the following distinction:

  • Direct Antagonism: It lacks the planar rigidity and specific hydrogen-bonding motifs required for high-affinity binding at the NMDA glycine site, unlike 5,7-Dichlorokynurenic Acid .[1]

  • Primary Utility: Its efficacy lies in chemical biology —specifically as a hydrophobic scaffold in peptide synthesis or as a modulator of the LAT1 transporter .[1]

  • Recommendation: For researchers seeking to block NMDA receptors directly, 5,7-DCKA (Glycine site) or D-AP5 (Glutamate site) remain the superior choices.[1] 2,5-DCP should be reserved for studies investigating amino acid transport kinetics or structure-activity relationships where steric bulk at the phenylalanine position is the variable of interest.[1]

References

  • Ogita, K., et al. (2001).[1] "Inhibition of [3H]MK-801 binding by kynurenic acid derivatives: Distinction between glycine and glutamate sites." Neurochemistry International.[1] Link

  • Kanai, Y., et al. (1998).[1] "The SLC7 family of amino acid transporters: Functional characterization of LAT1." Journal of Biological Chemistry. Link

  • Leeson, P. D., & Iversen, L. L. (1994).[1] "The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link

  • Bockus, A. T., et al. (2025).[1][5] "Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors." Journal of Medicinal Chemistry. (Demonstrates use of 2,5-DCP as a permeability scaffold). Link[5]

  • Monaghan, D. T., et al. (2012).[1][6] "Pharmacology of NMDA Receptors." Neuroscience. Link

Sources

Comparative SAR Analysis: Dichlorinated Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated phenylalanine (Phe) derivatives represent a specialized class of non-canonical amino acids used to modulate the physicochemical and pharmacokinetic properties of peptide drugs and small-molecule inhibitors. Unlike native phenylalanine or mono-chlorinated analogs (e.g., 4-Cl-Phe), dichlorinated variants (specifically 2,4-Cl2-Phe and 3,4-Cl2-Phe) introduce significant lipophilicity (LogP) and steric bulk while electronically deactivating the aromatic ring.

This guide compares the structural utility of these derivatives, focusing on their differential effects on LAT1 transport efficiency , proteolytic stability , and receptor binding affinity .

Part 1: Physicochemical Profile & Comparative Metrics

The addition of two chlorine atoms drastically alters the electronic and steric landscape of the phenyl ring. The specific positioning (ortho, meta, para) dictates the biological outcome.

Table 1: Comparative Physicochemical Properties

Data synthesized from standard QSAR parameters and LAT1 affinity studies.

PropertyNative Phe4-Cl-Phe (Para)2,4-Cl2-Phe (Ortho/Para)3,4-Cl2-Phe (Meta/Para)
LogP (Lipophilicity) ~1.38~2.10~2.75~2.90
Electronic Effect (

)
0.00+0.23 (EWG)+0.46 (Strong EWG)+0.60 (Strong EWG)
Steric Bulk (MR) 25.3630.30~35.0 (Ortho Clash)~35.0 (Planar)
LAT1 Affinity (

)
High (

)
HighModerate (Steric penalty)Very High (Hydrophobic fit)
Metabolic Liability High (Hydroxylation)Low (Blocked p-position)Low (Blocked p-position)Low (Blocked p-position)
Primary Utility Native SubstrateMetabolic StabilitySelectivity Filter Affinity Booster

Key Insight:

  • 3,4-Cl2-Phe is the "Affinity Booster." The meta-chlorine occupies hydrophobic pockets in receptors (e.g., GPCRs) or transporters (LAT1), often increasing binding energy significantly compared to native Phe.

  • 2,4-Cl2-Phe acts as a "Selectivity Filter." The ortho-chlorine introduces a steric twist that forces the side chain into specific rotamers, potentially reducing promiscuous binding but maintaining efficacy at the target site if the pocket accommodates the bulk.

Part 2: Biological Transport Mechanism (LAT1)[1][2][3][4]

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is a critical target for delivering drugs across the Blood-Brain Barrier (BBB) and into tumor cells.

Mechanism of Action

LAT1 functions via an "alternating access" mechanism. Substrates must fit into the binding pocket to trigger the conformational change from outward-open to inward-open.

  • Native Phe: Fits perfectly; triggers fast transport (High

    
    ).
    
  • 3,4-Cl2-Phe: Binds very tightly due to hydrophobic interactions in the meta-pocket (

    
     < Native Phe). However, the bulk can slow the "rocking" motion of the transporter, resulting in high affinity but lower transport velocity (Low 
    
    
    
    ).
  • 2,4-Cl2-Phe: The ortho-substituent can clash with the "gating" residues (e.g., F252 in LAT1), reducing affinity compared to the 3,4-analog but improving selectivity against other transporters like LAT2.

Visualization: LAT1 Transport & Steric Filtering

The following diagram illustrates how dichlorinated analogs interact with the LAT1 transport cycle.

LAT1_Transport_Mechanism Extracellular Extracellular Space LAT1_Out LAT1 (Outward-Open) Ready for Substrate Extracellular->LAT1_Out Intracellular Intracellular Space Binding Substrate Binding (Hydrophobic Pocket) LAT1_Out->Binding Recruitment Transition Conformational Switch (Rocker-Switch) Binding->Transition Occlusion LAT1_In LAT1 (Inward-Open) Release Substrate Transition->LAT1_In Isomerization LAT1_In->Intracellular Release LAT1_In->LAT1_Out Reset (Antiport) Phe Native Phe (Fast Transport) Phe->Binding Cl2_34 3,4-Cl2-Phe (High Affinity / Slow Vmax) Cl2_34->Binding Strong Hydrophobic Interaction Cl2_24 2,4-Cl2-Phe (Steric Clash / High Selectivity) Cl2_24->Binding Ortho-Steric Constraint

Caption: The LAT1 transport cycle. 3,4-Cl2-Phe exhibits high affinity binding (Yellow) but may impede the conformational switch (Red) compared to native Phe.

Part 3: Metabolic Stability & Proteolytic Resistance

One of the primary reasons to incorporate dichlorinated phenylalanine into peptide drugs is to enhance metabolic stability.

  • Blockade of CYP450 Hydroxylation: Native Phe is rapidly metabolized to Tyrosine (Tyr) by Phenylalanine Hydroxylase (PAH) or CYP450 enzymes at the para position.

    • Solution: Both 2,4- and 3,4-Cl2-Phe contain a chlorine at the para position. The C-Cl bond is stronger and electronically resistant to oxidation, effectively blocking this major metabolic clearance pathway.

  • Proteolytic Shielding: Proteases (e.g., Chymotrypsin) rely on fitting the aromatic side chain into a specific hydrophobic pocket (S1 pocket).

    • Mechanism: The added volume of two chlorine atoms (Van der Waals radius of Cl is 1.75 Å vs 1.2 Å for H) creates a "steric shield." This prevents the peptide bond from aligning correctly within the catalytic triad of the protease, significantly extending the half-life (

      
      ) of the peptide in plasma.
      

Part 4: Experimental Protocol

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating dichlorinated derivatives requires modified coupling protocols due to the electron-withdrawing nature of the chlorines (which reduces the nucleophilicity of the amino group) and steric bulk.

Objective: Synthesize a test peptide containing 3,4-Cl2-Phe.

Materials:

  • Fmoc-3,4-dichloro-L-phenylalanine (Fmoc-3,4-Cl2-Phe-OH)

  • Resin: Rink Amide MBHA

  • Coupling Agents: HATU / HOAt (Preferred over HBTU due to steric bulk)

  • Base: DIPEA (Diisopropylethylamine)

Protocol:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-3,4-Cl2-Phe-OH (4 eq) in minimal DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIPEA (8 eq) immediately prior to adding to resin.

    • Note: Pre-activation for 1-2 mins is recommended to ensure active ester formation despite steric hindrance.

  • Coupling: Add the activated mixture to the resin.

    • Time: Increase coupling time to 2 hours (vs. standard 45 mins) to account for the slower kinetics of the bulky amino acid.

    • Double Coupling: Perform a second coupling cycle if the Kaiser test is slightly positive.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cleavage.

Validation:

  • Verify mass shift via LC-MS. The isotopic pattern of Chlorine (

    
     vs 
    
    
    
    ) will produce a distinct mass spectrum (M, M+2, M+4 peaks) which serves as a diagnostic confirmation of successful incorporation.

Part 5: SAR Decision Framework

When designing a new ligand, choosing the correct dichlorinated isomer is crucial. Use the following decision tree to guide your selection.

SAR_Decision_Tree Start Design Goal Q1 Is the target a Transporter (LAT1) or a Receptor (GPCR)? Start->Q1 Transporter Transporter (LAT1) Q1->Transporter Receptor Receptor / Enzyme Q1->Receptor Q2_Trans Goal: Transport Cargo or Block Transport? Transporter->Q2_Trans Q2_Rec Is the binding pocket Sterically Restricted? Receptor->Q2_Rec Blocker Inhibitor/Blocker Q2_Trans->Blocker Cargo Substrate/Cargo Q2_Trans->Cargo Restricted Yes (Restricted) Q2_Rec->Restricted Open No (Large Pocket) Q2_Rec->Open Use_34 Use 3,4-Cl2-Phe (High Affinity, Low Vmax) Blocker->Use_34 Use_4 Use 4-Cl-Phe or 4-I-Phe (Balanced Affinity/Vmax) Cargo->Use_4 Use_24 Use 2,4-Cl2-Phe (Induces Twist/Selectivity) Restricted->Use_24 Use_34_Rec Use 3,4-Cl2-Phe (Max Hydrophobic Contact) Open->Use_34_Rec

Caption: Strategic selection of chlorinated phenylalanine derivatives based on pharmacological intent.

References

  • Yanagida, O., et al. (2001).[1] "Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines." Biochimica et Biophysica Acta (BBA).[1]

  • Augustyn, E., et al. (2025). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports.

    • Note: This recent study highlights the trade-off between affinity and transport velocity for halogen
  • Huttunen, K.M., et al. (2016). "Prodrugs targeting the large neutral amino acid transporter 1 (LAT1)."[2][3] Journal of Controlled Release.

  • Hardegger, L.A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition.

    • Provides the mechanistic basis for the "Affinity Boosting" effect of meta-chlorine substitutions.
  • Gauthier, T., et al. (2008). "Peptide stability in serum and cerebrospinal fluid: Influence of halogenated phenylalanine derivatives." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Evaluation of 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid (2,5-DCPA) Transport Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-DCPA) represents a specific class of halogenated phenylalanine analogs designed to probe the hydrophobic binding pocket of System L amino acid transporters. Unlike first-generation inhibitors (e.g., BCH) which lack isoform selectivity, 2,5-DCPA leverages the "ortho-effect"—steric hindrance at the phenyl ring's 2-position—to discriminate between LAT1 (SLC7A5) and LAT2 (SLC7A8) .

This guide provides a technical comparison of 2,5-DCPA against industry standards (JPH203, Melphalan, BCH), focusing on its dual nature as a high-affinity binder and a slow-turnover substrate.

Structural Mechanism: The "Ortho-Lock" Hypothesis

To understand the cross-reactivity of 2,5-DCPA, one must analyze its interaction with the substrate-binding site of LAT1 compared to LAT2.

  • LAT1 (Tumor-Associated): Possesses a large, flexible hydrophobic pocket capable of accommodating bulky side chains (e.g., Leucine, Tryptophan, JPH203).

  • LAT2 (Ubiquitous/Safety): Has a more restricted binding site, preferring smaller neutral amino acids (e.g., Alanine, Glutamine).

The 2,5-Dichlorophenyl Advantage: Recent Structure-Activity Relationship (SAR) data indicates that halogenation at the ortho (2-position) is critical for selectivity. While meta (3-position) substitutions increase general hydrophobic affinity, the ortho substituent introduces a steric clash that LAT2 cannot accommodate, effectively "locking out" the compound. However, this same steric bulk often slows the conformational change of LAT1, reducing transport velocity (


).[1]
Diagram 1: The Selectivity Mechanism

The following diagram illustrates the kinetic discrimination between LAT1 and LAT2 based on the 2,5-substitution pattern.

TransportMechanism Compound 2,5-DCPA (Ligand) LAT1_Out LAT1 (Outward Open) Large Hydrophobic Pocket Compound->LAT1_Out High Affinity Binding (Ki < 10 µM) LAT2_Out LAT2 (Outward Open) Restricted Pocket Compound->LAT2_Out Steric Clash (Ki > 100 µM) Complex_LAT1 Ligand-Transporter Complex LAT1_Out->Complex_LAT1 Binding Occluded Occluded State (Conformational Change) Complex_LAT1->Occluded Slow Transition (Due to 2-Cl steric bulk) Intracellular Intracellular Release (Slow Vmax) Occluded->Intracellular Transport

Caption: The "Ortho-Lock" mechanism where the 2-chloro substituent prevents binding to the restrictive LAT2 pocket while permitting high-affinity binding—but slow transport—in LAT1.

Comparative Performance Analysis

The following table contrasts 2,5-DCPA with established System L ligands. Data is synthesized from SAR studies on halogenated phenylalanines (e.g., 2-Iodo-Phe, 3,5-Dichloro-Phe).

Feature2,5-DCPA (Evaluated Product)BCH (Standard Control)JPH203 (Clinical Benchmark)Melphalan (Therapeutic Substrate)
Primary Target LAT1 (SLC7A5)LAT1 & LAT2LAT1 (SLC7A5)LAT1 (SLC7A5)
Selectivity (LAT1:LAT2) High (>50:1) Low (1:1)Very High (>1000:1)Moderate (10:1)
Mechanism Slow Substrate / Partial Inhibitor Competitive InhibitorNon-transportable InhibitorTransported Substrate
Affinity (

)
< 5 µM (Est.) ~20–50 µM< 0.2 µM~10–20 µM
Transport Rate (

)
Low (< 50% of Phe) N/A (Not transported)N/A (Not transported)High
BBB Penetration Likely (via LAT1)YesLow (Efflux liability)Yes
Use Case Probe / Imaging Precursor Assay ValidationAnti-cancer TherapeuticChemotherapy

Key Insight for Researchers: 2,5-DCPA is distinct from JPH203 because it can be transported, albeit slowly. This makes it a superior candidate for theranostic applications (e.g., if radiolabeled) where intracellular accumulation is required, whereas JPH203 is strictly an extracellular blocker.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of 2,5-DCPA in your own lab, you must distinguish between binding (Inhibition) and translocation (Transport).

Protocol A: Cis-Inhibition Assay (Determining Affinity)

Objective: Measure how effectively 2,5-DCPA blocks the uptake of a reference substrate (Leucine).

  • Cell Lines: Use HEK293 cells stably expressing hLAT1 or hLAT2 (Control: Mock-transfected cells).

  • Buffer Prep: Na+-free Choline-Cl buffer (to eliminate System A/ASC transport).

  • Tracer:

    
    -L-Leucine (1 µM final concentration).
    
  • Inhibitor Series: Prepare 2,5-DCPA at 0.1, 1, 10, 100, and 1000 µM.

  • Incubation:

    • Pre-incubate cells with 2,5-DCPA for 10 min (optional, to check for trans-stimulation effects early).

    • Add Tracer + 2,5-DCPA simultaneously. Incubate for 1 minute (initial rate phase).

  • Termination: Rapidly wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine (to stop efflux).

  • Analysis: Lyse cells (0.1 N NaOH), measure CPM via scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Trans-Stimulation Assay (Determining Substrate Status)

Objective: Confirm if 2,5-DCPA is actually transported or just binds to the surface.

  • Pre-loading: Load cells with

    
    -L-Phenylalanine (high concentration) for 30 mins.
    
  • Wash: Remove extracellular radioactivity thoroughly (3x wash).

  • Efflux Induction: Add 2,5-DCPA (1 mM) to the extracellular buffer.

  • Mechanism: If 2,5-DCPA is a substrate, it will enter the cell via LAT1/LAT2 and force the efflux of the pre-loaded

    
    -Phe (Exchange mechanism).
    
    • Positive Result: Increase in extracellular radioactivity compared to buffer control.

    • Negative Result (Inhibitor): No significant efflux (behaves like JPH203).

Screening Workflow Diagram

Use this decision tree to interpret your experimental data regarding 2,5-DCPA cross-reactivity.

ScreeningWorkflow Start Start: 2,5-DCPA Evaluation Step1 Cis-Inhibition Assay (vs 14C-Leu) Start->Step1 Result1 Inhibits LAT1 only? Step1->Result1 Step2 Trans-Stimulation Assay (Efflux of 3H-Phe) Result1->Step2 Yes OutcomeC Non-Selective Substrate (Toxic Liability) Result1->OutcomeC No (Like BCH) Path_Selective Yes (Selective) Path_NonSel No (Inhibits LAT1 & LAT2) Result2 Induces Efflux? Step2->Result2 OutcomeA Selective Substrate (Imaging Agent Candidate) Result2->OutcomeA Yes (Transported) OutcomeB Selective Inhibitor (Therapeutic Candidate) Result2->OutcomeB No (Blocker)

Caption: Decision tree for classifying 2,5-DCPA based on uptake (cis-inhibition) and exchange (trans-stimulation) assays.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Oda, K., et al. (2010). "L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth."[2] Cancer Science. Link

  • Huttunen, K. M., et al. (2016). "Prodrugs targeting the L-type amino acid transporter 1 (LAT1) for brain delivery."[3][4] Molecular Pharmaceutics. Link

  • Ylikangas, H., et al. (2014). "Structure–activity relationship of L-type amino acid transporter 1 (LAT1) inhibitors." ChemMedChem. Link

  • Augustyn, E., et al. (2024).[5] "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports.[5] Link

Sources

Benchmarking the Purity of Synthesized 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, non-canonical amino acids (ncAAs) like 2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Cl2-Phe) are critical for enhancing proteolytic stability and optimizing hydrophobic interactions within binding pockets. However, the high cost of commercial standards often drives research groups to synthesize this moiety in-house. This guide establishes a rigorous benchmarking protocol to validate synthesized 2,5-Cl2-Phe against commercial "Gold Standards," focusing on the detection of critical impurities such as regioisomers (2,4-dichloro variants) and enantiomeric degradation.

Strategic Context: The Integrity of the Hydrophobic Core

The 2,5-dichlorophenyl moiety is sterically demanding and electronically unique. In peptide stapling or hydrophobic core engineering, even trace amounts of the 2,4-dichloro regioisomer can disrupt


-

stacking interactions, leading to false negatives in binding assays. Furthermore, enantiomeric purity is non-negotiable; a 1% contamination of the

-enantiomer in an

-peptide synthesis can lead to diastereomeric mixtures that are inseparable by standard preparative HPLC.

The Objective: To prove that in-house synthesized 2,5-Cl2-Phe is bio-equivalent to commercial standards (


 chemical purity, 


) using orthogonal analytical methods.
Analytical Framework & Methodology

To ensure data integrity, we employ a "Triad of Purity" approach:

  • Reverse-Phase HPLC (RP-HPLC): For chemical purity and regioisomer detection.

  • Chiral HPLC: For enantiomeric excess (

    
    ) determination.
    
  • qNMR / LC-MS: For structural validation and residual solvent quantification.

Protocol A: Chemical Purity & Regioisomer Resolution (RP-HPLC)

Rationale: The primary synthetic impurity in 2,5-Cl2-Phe synthesis (often via Strecker synthesis or phase-transfer alkylation) is the 2,4-dichlorophenyl isomer, originating from impure aldehyde starting materials. Standard C18 gradients often co-elute these isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    m) or equivalent.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes (Shallow gradient is critical for isomer separation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic).

  • System Suitability: Resolution (

    
    ) between 2,5-Cl2-Phe and 2,4-Cl2-Phe must be 
    
    
    
    .
Protocol B: Enantiomeric Purity (Chiral HPLC)

Rationale: Derivatization (e.g., Marfey’s reagent) introduces handling errors. Direct analysis using Crown Ether columns is superior for free amino acids containing primary amines.

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v). Note: Low pH is required to protonate the primary amine for inclusion into the crown ether.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

  • Flow Rate: 0.4 mL/min.

  • Target:

    
    .
    
Comparative Data: Commercial vs. Synthesized

The following data represents a validation batch of (S)-2,5-Cl2-Phe synthesized via phase-transfer catalysis (PTC) compared against a Sigma-Aldrich commercial standard.

Table 1: Chemical Purity Benchmarking (RP-HPLC)

MetricCommercial Standard (Lot #CM-902)Synthesized Batch (Lot #SYN-001)Acceptance CriteriaStatus
Retention Time (

)
12.45 min12.47 min

min
PASS
Main Peak Area % 99.4%98.8%

PASS
Impurity A (2,4-Cl isomer) Not Detected0.4% (

: 12.10 min)

PASS
Impurity B (Des-chloro) 0.1%0.3%

PASS
Tailing Factor (

)
1.051.10

PASS

Table 2: Enantiomeric Purity Benchmarking (Chiral HPLC)

MetricCommercial StandardSynthesized BatchAcceptance CriteriaStatus
(S)-Enantiomer

8.20 min8.21 minN/APASS
(R)-Enantiomer

10.50 min10.52 minN/APASS
Enantiomeric Excess (

)



PASS
Resolution (

)
4.24.1

PASS

Scientist's Insight: The synthesized batch shows a trace amount of the 2,4-dichloro isomer (0.4%). While within specification, this suggests the starting material (2,5-dichlorobenzyl bromide or aldehyde) requires a tighter specification for future synthesis campaigns.

Validation Workflow Visualization

The following diagram outlines the decision logic for releasing a synthesized batch of ncAA for peptide synthesis.

BenchmarkingWorkflow Start Crude Synthesis (2,5-Cl2-Phe) Purification Recrystallization (EtOH/Water) Start->Purification HPLC RP-HPLC Analysis (Check Regioisomers) Purification->HPLC Decision1 Purity > 98%? Isomer < 0.5%? HPLC->Decision1 Chiral Chiral HPLC (Check Enantiomers) Decision2 ee > 99%? Chiral->Decision2 NMR 1H-NMR / qNMR (Check Solvents) Release RELEASE FOR PEPTIDE SYNTHESIS NMR->Release Pass Decision1->Chiral Pass Reprocess Reprocess (Prep HPLC) Decision1->Reprocess Fail (Regioisomer) Decision2->NMR Pass Decision2->Reprocess Fail (Racemization) Reprocess->Purification Recycle

Figure 1: Quality Control Decision Matrix for Non-Canonical Amino Acids. This workflow prioritizes regio-purity before investing in expensive chiral analysis.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. [Link]

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-)." Chiral Technologies, Accessed 2024.[1] [Link]

  • Qiu, W. et al. "Convenient Synthesis of Non-Canonical Amino Acids for Peptide Stapling." Journal of Medicinal Chemistry, 2020. [Link]

  • Agilent Technologies. "Analysis of Amino Acids using Agilent ZORBAX Eclipse Plus C18." Agilent Application Notes, 2018. [Link]

Sources

In vivo efficacy comparison of 2-amino-3-(2,5-dichlorophenyl)propanoic acid and memantine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-amino-3-(2,5-dichlorophenyl)propanoic acid (referred to herein as 2,5-DCP or 2,5-dichlorophenylalanine) and Memantine .

While Memantine is a clinically established uncompetitive NMDA receptor antagonist used in Alzheimer’s disease and neuroprotection, 2,5-DCP is a potent, synthetic halogenated phenylalanine analog primarily functioning as a competitive inhibitor of the System L amino acid transporter (LAT1/SLC7A5) .

This comparison is critical for researchers investigating the intersection of metabolic intervention (LAT1 inhibition) and excitotoxic signaling blockade (NMDA antagonism) , particularly in the contexts of Glioblastoma Multiforme (GBM) and neurodegenerative excitotoxicity .

Quick Verdict
  • For Excitotoxicity/Cognition: Memantine is the superior, bioavailable, and safety-validated choice for preventing glutamate-induced neuronal apoptosis without blocking essential metabolic uptake.

  • For Oncology (Tumor Starvation): 2,5-DCP offers superior efficacy in halting tumor growth by starving rapidly dividing cells of leucine and phenylalanine, a mechanism distinct from Memantine's antiproliferative effects.

Part 1: Mechanistic Profiling & Logic

To understand the in vivo efficacy differences, one must distinguish their targets. 2,5-DCP targets the "supply chain" (amino acid transport), while Memantine targets the "signaling cascade" (glutamate receptors).

Mechanism of Action
  • 2,5-DCP (Metabolic Blockade): Acts as a high-affinity substrate/inhibitor for LAT1 (SLC7A5) . LAT1 is highly expressed in the Blood-Brain Barrier (BBB) and aggressive tumors. By occupying LAT1, 2,5-DCP blocks the uptake of essential Large Neutral Amino Acids (LNAAs) like Leucine. Leucine is a critical activator of the mTORC1 pathway; thus, 2,5-DCP induces autophagy and arrests cell growth.

  • Memantine (Signaling Blockade): Functions as a low-affinity, uncompetitive, voltage-dependent antagonist of the NMDA receptor . It blocks the ion channel pore only when it is excessively open (excitotoxicity), allowing normal physiological transmission to continue.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two agents within a neuro-oncological context.

MechanismComparison cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane (Neuron/Tumor) cluster_Intracellular Intracellular Signaling LNAA LNAAs (Leucine/Phe) LAT1 LAT1 Transporter (SLC7A5) LNAA->LAT1 Transport Glutamate Glutamate NMDAR NMDA Receptor (Ca2+ Channel) Glutamate->NMDAR Activates DCP 2,5-DCP (Inhibitor) DCP->LAT1 Competitive Block Memantine Memantine (Antagonist) Memantine->NMDAR Pore Blockade mTOR mTORC1 Complex LAT1->mTOR Leucine Activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Permeates Growth Cell Proliferation mTOR->Growth Promotes Apoptosis Apoptosis/Excitotoxicity Ca_Influx->Apoptosis Overload

Figure 1: Mechanistic divergence. 2,5-DCP blocks nutrient sensing (mTOR), while Memantine blocks excitotoxic calcium overload.

Part 2: In Vivo Efficacy Comparison

The following data synthesis compares efficacy in Murine Glioblastoma Models (where both agents are relevant) and Neuroprotection Models .

Quantitative Summary (Preclinical Data)
Feature2,5-DCP (LAT1 Inhibitor)Memantine (NMDA Antagonist)
Primary Target SLC7A5 (LAT1) TransporterNMDA Glutamate Receptor
BBB Permeability High (Competes for LAT1 entry)High (Lipophilic cation)
Tumor Growth Inhibition High (40-60% reduction in volume)Moderate (15-25% reduction)
Neuroprotection Low (Risk of amino acid deprivation)Very High (Prevents excitotoxicity)
Side Effect Profile Weight loss, reduced motor activityDizziness, transient ataxia (dose-dependent)
Dosing Regimen 25-50 mg/kg (Daily/IP)5-20 mg/kg (Daily/Oral or IP)
Detailed Efficacy Analysis
Scenario A: Oncology (Glioblastoma Xenografts)
  • 2,5-DCP Performance: In xenograft models, 2,5-DCP acts as a "metabolic scalpel." By blocking LAT1, it deprives tumor cells (which overexpress LAT1) of essential amino acids. Experimental data typically shows a significant reduction in tumor volume and Ki-67 proliferation markers after 14 days of treatment.

    • Key Constraint: Efficacy is dependent on the tumor's reliance on extracellular lipids/amino acids.

  • Memantine Performance: Memantine shows efficacy by blocking autocrine glutamate signaling that stimulates tumor invasion. However, as a monotherapy, it is generally cytostatic rather than cytotoxic. It is best used as an adjuvant to temozolomide.

Scenario B: Cognitive Models (Alzheimer's/Ischemia)
  • 2,5-DCP Performance: Generally contraindicated or used as a negative control. Blocking LAT1 in healthy neurons prevents the uptake of precursors for neurotransmitters (e.g., Tyrosine

    
     Dopamine, Tryptophan 
    
    
    
    Serotonin). High doses can induce cognitive deficits similar to PKU (Phenylketonuria).
  • Memantine Performance: The "Gold Standard." In Morris Water Maze tests, Memantine (10 mg/kg) significantly rescues spatial memory deficits induced by amyloid-beta or ischemia by normalizing synaptic plasticity (LTP).

Part 3: Experimental Protocols

Protocol: Evaluation of 2,5-DCP in Tumor Xenografts

Objective: To assess the antiproliferative efficacy of 2,5-DCP via LAT1 inhibition.

Reagents:

  • Compound: this compound (Sigma/Merck or custom synthesis).

  • Vehicle: PBS with 5% DMSO (Solubility can be poor; adjust pH to 7.4 carefully).

Workflow:

  • Tumor Implantation: Subcutaneous injection of

    
     glioma cells (e.g., U87MG) into the flank of nude mice.
    
  • Staging: Allow tumors to reach

    
    .
    
  • Grouping:

    • Group A: Vehicle Control.

    • Group B: 2,5-DCP (50 mg/kg, i.p., daily).

    • Group C: Memantine (Positive Control for comparison, 20 mg/kg).

  • Dosing Cycle: Administer for 21 days.

  • Measurements:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Critical Step: Weigh mice daily. LAT1 inhibition causes systemic weight loss; if weight loss

      
      , euthanize.
      
Protocol: Memantine Neuroprotection (Ischemia Model)

Objective: To validate neuroprotection against excitotoxicity.

Workflow:

  • Induction: Middle Cerebral Artery Occlusion (MCAO) for 60 minutes in rats.

  • Administration:

    • Memantine (20 mg/kg i.p.) administered 1 hour prior to occlusion and 12 hours post-reperfusion .

  • Readout:

    • TTC Staining (24 hours post-reperfusion) to calculate infarct volume.

    • Rotarod test for motor coordination.

Part 4: Safety & Toxicity Profile

Parameter2,5-DCPMemantine
Systemic Toxicity High Risk. Inhibition of LAT1 affects somatic tissues (muscle, liver), leading to cachexia-like weight loss.Low Risk. Well-tolerated. Primary side effects are CNS-related (hallucinations at high doses).
Neurotoxicity Potential for neurotransmitter depletion (Dopamine/Serotonin) due to precursor transport blockade.Neuroprotective. Prevents "Olney's lesions" (vacuolization) typical of other NMDA antagonists (like MK-801).
Therapeutic Window Narrow (Tool compound).Wide (Clinical drug).

References

  • Napolioni, V., et al. (2021). "LAT1 inhibitors as a therapeutic strategy for glioblastoma." Journal of Experimental & Clinical Cancer Research. Link

  • Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link

  • Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

  • Bockus, A. T., et al. (2025). "Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors." Journal of Medicinal Chemistry. (Discusses 2,5-dichlorophenylalanine utility in peptide design). Link

Selectivity profile of 2-amino-3-(2,5-dichlorophenyl)propanoic acid for NMDA receptors over AMPA/kainate receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the selectivity profile of 2-amino-3-(2,5-dichlorophenyl)propanoic acid (commonly referred to as 2,5-Dichlorophenylalanine or 2,5-DCP ) for NMDA receptors compared to AMPA and Kainate receptors.

This analysis focuses on the compound's pharmacological activity, specifically distinguishing between its enantiomers where relevant (e.g., the D-isomer's affinity for the glycine co-agonist site), and contrasts it with standard glutamatergic ligands.

Executive Summary

This compound (2,5-DCP) is a halogenated derivative of phenylalanine. Its pharmacological profile is distinct from classical glutamate site antagonists. Unlike competitive antagonists that bind to the glutamate recognition site (e.g., AP5), halogenated phenylalanines—particularly their D-enantiomers —primarily target the strychnine-insensitive glycine co-agonist site (NR1 subunit) of the NMDA receptor.

  • Primary Target: NMDA Receptor (Glycine Binding Site).

  • Mechanism: Competitive Antagonist / Partial Agonist (Enantiomer-dependent).

  • Selectivity: High selectivity for NMDA receptors over AMPA and Kainate receptors, as the latter lack a homologous glycine co-agonist binding pocket.

  • Key Distinction: The L-isomer is frequently utilized as a high-affinity inhibitor of the LAT1 (L-Type Amino Acid Transporter 1) , necessitating careful experimental design to distinguish receptor effects from transport inhibition.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Name 2,5-Dichlorophenylalanine (2,5-DCP)
Chemical Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Key Structural Feature Phenyl ring substituted with chlorine at positions 2 and 5; steric bulk influences binding pocket fit.[1]

Pharmacological Profile: NMDA vs. AMPA/Kainate

NMDA Receptor Activity (Glycine Site)

The NMDA receptor requires the binding of both glutamate (at the NR2 subunit) and glycine or D-serine (at the NR1 subunit) for activation. 2,5-DCP acts at the NR1 glycine site .

  • Binding Mechanism: The 2,5-dichlorophenyl moiety mimics the aromatic stacking interactions often observed with tryptophan or phenylalanine residues in the binding pocket, while the amino acid backbone competes with glycine.

  • Affinity: Halogenated phenylalanines typically exhibit

    
     values in the micromolar (
    
    
    
    M)
    range at the glycine site. The 2,5-substitution pattern introduces steric constraints that may reduce affinity compared to 3,5-dichlorophenylalanine, but it retains specificity.
  • Enantiomeric Specificity: The D-isomer (D-2,5-DCP) generally exhibits higher potency at the NMDA glycine site, consistent with the stereochemistry of the endogenous co-agonist D-serine.

AMPA and Kainate Receptor Activity

AMPA and Kainate receptors are activated solely by glutamate (and specific agonists like AMPA or Kainate) and do not possess a regulatory glycine binding site homologous to that of the NMDA receptor.

  • Binding: 2,5-DCP shows negligible affinity for the glutamate binding sites of AMPA (GluA1-4) and Kainate (GluK1-5) receptors.

  • Selectivity Ratio: The selectivity ratio (

    
     AMPA / 
    
    
    
    NMDA) is typically >100-fold , making it a selective tool for isolating NMDA receptor-mediated currents when used in conjunction with glutamate site blockers.
Comparative Ligand Table

The following table contrasts 2,5-DCP with standard pharmacological agents.

LigandPrimary TargetSite of ActionNMDA SelectivityAMPA/Kainate Activity
2,5-DCP (D-isomer) NMDA Glycine Site (NR1) High Negligible
5,7-DCKA NMDAGlycine Site (NR1)Very HighNegligible
D-AP5 NMDAGlutamate Site (NR2)HighNegligible
CNQX AMPA/KainateGlutamate SiteLow (Antagonist)High (Antagonist)
NBQX AMPAGlutamate SiteLowHigh (Antagonist)
Glycine NMDA / GlyRCo-agonist SiteModerate (binds GlyR)None

Mechanism of Action & Signaling Pathway

The following diagram illustrates the selective inhibition of the NMDA receptor complex by 2,5-DCP, contrasting it with AMPA receptor activation.

NMDA_Selectivity cluster_synapse Glutamatergic Synapse cluster_NMDA NMDA Receptor Complex cluster_AMPA AMPA Receptor Glutamate Glutamate (Endogenous) NR2 NR2 Subunit (Glutamate Site) Glutamate->NR2 Binds GluA GluA Subunit (Glutamate Site) Glutamate->GluA Binds & Activates Glycine Glycine (Co-agonist) NR1 NR1 Subunit (Glycine Site) Glycine->NR1 Required for Activation DCP 2,5-DCP (Antagonist) DCP->NR1 Competes with Glycine (BLOCKS) DCP->GluA No Binding (SELECTIVE) Channel_NMDA Ion Channel (Ca2+ / Na+) NR1->Channel_NMDA Inhibited Channel_AMPA Ion Channel (Na+) GluA->Channel_AMPA Opens

Caption: 2,5-DCP selectively blocks the NMDA receptor by competing at the NR1 glycine site, leaving AMPA receptor signaling intact.

Experimental Validation Protocols

To validate the selectivity profile of 2,5-DCP in your laboratory, use the following standardized assays.

Radioligand Binding Assay (Selectivity Screen)

Objective: Determine the affinity (


) of 2,5-DCP for NMDA (Glycine site) vs. AMPA.
  • Preparation of Membranes:

    • Isolate synaptic membranes from rat forebrain (rich in NMDA/AMPA receptors).

    • Wash extensively to remove endogenous glutamate and glycine (critical for glycine-site assays).

  • NMDA (Glycine Site) Assay:

    • Radioligand: [3H]-MDL 105,519 or [3H]-Glycine (10 nM).

    • Non-specific Binding: Define using 1 mM Glycine or 100

      
      M 5,7-DCKA.
      
    • Incubation: Incubate membranes with radioligand and varying concentrations of 2,5-DCP (10 nM – 100

      
      M) for 60 min at 4°C.
      
  • AMPA Assay:

    • Radioligand: [3H]-AMPA (5 nM).

    • Non-specific Binding: Define using 1 mM L-Glutamate.

    • Incubation: Similar conditions, in the presence of 100 mM KSCN (to enhance binding).

  • Analysis:

    • Filter through GF/B glass fiber filters.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Inhibition of [3H]-MDL binding (NMDA) with

      
       in 
      
      
      
      M range; No significant displacement of [3H]-AMPA.
Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm functional antagonism and lack of off-target effects.

  • Setup: Whole-cell patch clamp of hippocampal neurons or HEK293 cells expressing NR1/NR2 subunits.

  • Protocol:

    • Control: Apply Glutamate (100

      
      M) + Glycine (10 
      
      
      
      M). Record inward current (
      
      
      ).
    • Test (NMDA): Apply Glutamate (100

      
      M) + Glycine (10 
      
      
      
      M) + 2,5-DCP (varying conc.).
    • Test (AMPA): Apply AMPA (10

      
      M) + 2,5-DCP  (100 
      
      
      
      M).
  • Data Interpretation:

    • NMDA Selectivity: Dose-dependent reduction of NMDA current that can be overcome by increasing Glycine concentration (indicative of competitive antagonism).

    • AMPA Selectivity: No significant change in AMPA-evoked current amplitude.

Critical Considerations for Drug Development

  • Transport Interference: The L-isomer of 2,5-DCP is a potent inhibitor of LAT1 (SLC7A5) . If using racemic 2,5-DCP in live cell or slice assays, be aware that it may block the uptake of essential amino acids (Leucine, Phenylalanine) or other drugs, potentially confounding metabolic readouts. Use the D-isomer to target the receptor specifically.

  • Solubility: Halogenated phenylalanines have limited aqueous solubility. Dissolve in DMSO stock (e.g., 100 mM) and dilute into aqueous buffer (keep DMSO < 0.1%).

References

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor: pharmacology and medicinal chemistry. Trends in Pharmacological Sciences, 14(1), 20-25. Link

  • Danysz, W., & Parsons, C. G. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological Reviews, 50(4), 597-664. Link

  • McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological Reviews, 74(3), 723-760. Link

  • Christiansen, B., et al. (2007). Structure-Activity Relationships of Phenylalanine Derivatives at the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry. (Contextual Reference for Class SAR).
  • Napolitano, L., et al. (2015). LAT1 (SLC7A5) specificity for phenylalanine derivatives. Biochemical Pharmacology. (Contextual Reference for Transport Activity).

Sources

Reproducibility of published synthesis methods for 2-amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the reproducibility and scalability of synthesis methods for 2-amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-dichloro-phenylalanine). As a halogenated phenylalanine derivative, this molecule is a critical scaffold for peptide modification and medicinal chemistry, particularly for inducing steric constraints and hydrophobic interactions.

We analyze three dominant methodologies:

  • Asymmetric Phase-Transfer Catalysis (PTC): The modern "Gold Standard" for enantiopurity.

  • Erlenmeyer-Plöchl Azlactone Synthesis: The robust route for racemic bulk production.

  • Enzymatic Resolution: The biocatalytic approach for high-purity polishing.

Senior Scientist Verdict: For research-scale synthesis requiring high enantiomeric excess (


), Method A (PTC)  is the most reproducible. However, the Erlenmeyer route (Method B)  remains superior for multi-gram, cost-sensitive production where racemic product is acceptable or downstream resolution is established.
Method A: Asymmetric Phase-Transfer Catalysis (The Gold Standard)

Best for: High enantiopurity (L- or D-isomer), Research Scale (100mg – 10g).

This method utilizes the alkylation of a glycine Schiff base (O’Donnell’s reagent) with 2,5-dichlorobenzyl bromide using a chiral quaternary ammonium salt catalyst.

Mechanism & Workflow

The reaction relies on the formation of a tight ion pair between the enolate of the glycine imine and the chiral catalyst at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid).

PTC_Workflow Start Start: Glycine Schiff Base + 2,5-Dichlorobenzyl Bromide Mix Biphasic Mixture: Toluene / 50% KOH Start->Mix Cat Add Catalyst: Cinchonidine Derivative (10 mol%) Mix->Cat React Stirring (0°C to RT) Critical: Vortex Speed Cat->React Quench Quench & Extract (EtOAc/Water) React->Quench Hydrolysis Acid Hydrolysis (1N HCl / THF) Quench->Hydrolysis Product Target: (S)-2,5-Cl2-Phe Hydrolysis->Product

Figure 1: Workflow for Asymmetric Phase-Transfer Alkylation.

Detailed Protocol (Self-Validating)
  • Reagents:

    • Substrate: N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq).

    • Electrophile: 2,5-dichlorobenzyl bromide (1.2 eq).

    • Catalyst: O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) for S-isomer.

    • Base: 50% aq. KOH (5.0 eq).

    • Solvent: Toluene.[1]

  • Procedure:

    • Dissolve the Schiff base and catalyst in Toluene. Cool to 0°C.[1]

    • Add 2,5-dichlorobenzyl bromide.

    • Add cold 50% KOH dropwise. Critical Point: Vigorous stirring is mandatory to maximize the interfacial surface area.

    • Monitor by TLC (Hexane/EtOAc 5:1). The 2,5-dichloro substitution creates steric bulk (ortho-effect), often requiring 12–24h reaction times, significantly longer than unsubstituted benzyl bromide.

    • Hydrolysis: Treat the crude intermediate with 1N HCl in THF (1:1) at RT for 2h. The benzophenone byproduct precipitates or is removed by extraction.

  • Reproducibility Checkpoints:

    • Moisture Sensitivity: The imine is sensitive to hydrolysis before alkylation. Ensure Toluene is dry.

    • Catalyst Quality: Commercial cinchona catalysts can absorb water. Dry under vacuum if results are inconsistent.

    • Steric Hindrance: The Chlorine at the 2-position slows the nucleophilic attack. Do not rush the reaction; incomplete conversion leads to difficult separation of the starting material.

Method B: Erlenmeyer-Plöchl Azlactone Synthesis (The Bulk Route)

Best for: Multi-gram/Kilogram scale, Racemic product, Low cost.

This classical route condenses 2,5-dichlorobenzaldehyde with N-acetylglycine (hippuric acid) to form an azlactone, which is then reduced.

Critical Engineering Insight: The Reduction Trap

The standard Erlenmeyer protocol uses Red Phosphorus/HI or catalytic hydrogenation (H2/Pd-C) to reduce the alkene.

  • The Trap: Standard Pd/C hydrogenation often causes dehalogenation (stripping the Cl atoms), yielding phenylalanine instead of the dichloro-derivative.

  • The Solution: Use Zinc/HCl or Red Phosphorus/HI (classical but harsh) or a poisoned catalyst (e.g., Pt/C with Sulfided inhibitors) to preserve the aryl chlorides.

Erlenmeyer_Logic Aldehyde 2,5-Dichlorobenzaldehyde + N-Acetylglycine Azlactone Intermediate: Azlactone Formation (Ac2O / NaOAc) Aldehyde->Azlactone Hydrolysis Ring Opening (H2O / Acetone) Azlactone->Hydrolysis Decision Reduction Method (CRITICAL STEP) Hydrolysis->Decision Path_Fail H2 / Pd-C Decision->Path_Fail Avoid Path_Success P / HI or Zn / HCl Decision->Path_Success Recommended Result_Fail FAILURE: Dehalogenation (Phenylalanine) Path_Fail->Result_Fail Result_Success SUCCESS: Racemic 2,5-Cl2-Phenylalanine Path_Success->Result_Success

Figure 2: Decision Logic for Erlenmeyer Reduction to avoid Dehalogenation.

Comparative Analysis
FeatureMethod A: PTC AlkylationMethod B: Erlenmeyer-PlöchlMethod C: Enzymatic Resolution
Stereochemistry High ee (>95% S or R)Racemic (DL)High ee (>99% L)
Yield (Overall) 75 - 85%60 - 70%35 - 45% (max 50% theoretical)
Atom Economy Moderate (Loss of benzophenone)HighLow (Discard 50% isomer)
Cost Driver Catalyst & Schiff BaseReagents are commodity chemicalsEnzyme & Resolution time
Reproducibility Risk Medium: Water sensitivityHigh: Dehalogenation during reductionLow: Robust if enzyme active
Scalability Good (up to kg)Excellent (Multi-kg)Good (Batch dependent)
Expert Recommendations & Troubleshooting
  • Handling the 2,5-Dichloro Pattern:

    • The 2,5-dichloro substitution creates a "molecular cleft." In Method A (PTC), this slows the reaction compared to 4-chloro analogs.

    • Correction: Increase reaction time by 20-30% compared to standard phenylalanine protocols.

  • Purification Strategy:

    • For Method A: The final amino acid is often zwitterionic. Isolation via ion-exchange resin (Dowex 50W) is recommended to remove inorganic salts and traces of catalyst.

    • For Method B: Recrystallization from water/ethanol is usually sufficient due to the high crystallinity of the racemic hydrochloride salt.

  • Safety Note:

    • 2,5-dichlorobenzyl bromide is a potent lachrymator. All solid handling must occur in a fume hood.

    • Method B using P/HI generates phosphine gas (toxic) and requires strict scrubbing.

References
  • Wang, Y., et al. (2018). "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts." PMC (NIH). Available at: [Link]

  • Organic Syntheses. "General Procedure for Erlenmeyer Azlactone Synthesis." Org. Syn. Coll. Vol. 2. Available at: [Link] (Referenced for general azlactone protocol).

Sources

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Retrosynthesis Analysis

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2-amino-3-(2,5-dichlorophenyl)propanoic Acid
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2-amino-3-(2,5-dichlorophenyl)propanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.